Oxaprozin D4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2 |
InChI Key |
OFPXSFXSNFPTHF-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
what is Oxaprozin D4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oxaprozin D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document details its chemical properties, primary applications in research, and provides exemplary experimental protocols for its use.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Oxaprozin, where four hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution makes it chemically almost identical to Oxaprozin but with a higher molecular weight. This key difference allows it to be distinguished from the unlabeled parent compound by mass spectrometry.[3]
The primary and critical use of this compound in a research setting is as an internal standard for quantitative analyses.[2][4] In techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards like this compound are considered the gold standard. They are added in a known quantity to samples to correct for variations during the analytical process, including sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of the quantification of the actual analyte (Oxaprozin).[3] It can also be utilized as a tracer in metabolic studies.[2]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound and its parent compound, Oxaprozin.
| Property | This compound | Oxaprozin | Source(s) |
| Molecular Formula | C₁₈H₁₁D₄NO₃ | C₁₈H₁₅NO₃ | [4] |
| Molecular Weight | 297.34 g/mol | 293.32 g/mol | [4] |
| IUPAC Name | 2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | [5][6] |
| CAS Number | Not explicitly available for D4 version | 21256-18-8 | [5] |
| Appearance | White to off-white solid | White to off-white powder | [4][7] |
| Melting Point | Not specified | 162°C to 163°C | [7] |
| pKa | Not specified | 4.3 | [7] |
| LogP (Octanol/Water Partition Coefficient) | Not specified | 4.8 (at pH 7.4) | [7] |
| Purity (LCMS) | ≥99.08% | Not applicable | [4] |
Experimental Protocols
General Protocol for Quantitative Analysis of Oxaprozin in Plasma using this compound as an Internal Standard via LC-MS/MS
This protocol provides a representative methodology for the quantification of Oxaprozin in a biological matrix, such as human plasma.
3.1.1. Materials and Reagents
-
Oxaprozin analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.1.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Oxaprozin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Oxaprozin by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions (Illustrative)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Oxaprozin: Determine precursor → product ion transition (e.g., m/z 294.1 → 248.1)
-
This compound: Determine precursor → product ion transition (e.g., m/z 298.1 → 252.1)
-
3.1.5. Data Analysis
-
Integrate the peak areas for both Oxaprozin and this compound for all samples.
-
Calculate the peak area ratio (Oxaprozin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Oxaprozin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of an analyte (Oxaprozin) in a biological sample using a deuterated internal standard (this compound).
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathway of Oxaprozin (Parent Compound)
While this compound's primary role is as an analytical tool, the mechanism of action of its parent compound, Oxaprozin, is relevant for contextual understanding in drug development. Oxaprozin is an NSAID that primarily functions by inhibiting cyclooxygenase (COX) enzymes.
Caption: Mechanism of action of Oxaprozin via COX enzyme inhibition.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its role as a deuterated internal standard ensures the reliability and accuracy of quantitative data for its non-labeled counterpart, Oxaprozin. The protocols and information provided in this guide serve as a foundational resource for the effective implementation of this compound in a laboratory setting.
References
- 1. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C18H15NO3 | CID 91971677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OXAPROZIN [dailymed.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Oxaprozin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin D4 is the deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound. Due to the kinetic isotope effect, deuterated compounds often exhibit altered metabolic rates, making them valuable tools in pharmaceutical research.[1] this compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Oxaprozin in biological matrices.[2]
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium on the propanoic acid side chain of the Oxaprozin molecule.
| Identifier | Value |
| IUPAC Name | 2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid[3] |
| Molecular Formula | C₁₈H₁₁D₄NO₃[2] |
| Molecular Weight | 297.34 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)C([2H])([2H])C([2H])([2H])C(=O)O)C3=CC=C3[3] |
| InChI Key | OFPXSFXSNFPTHF-AREBVXNXSA-N[3] |
| CAS Number | 2070015-11-9 (unlabeled)[3] |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Oxaprozin. However, the introduction of deuterium can lead to subtle differences in properties such as melting point and solubility.[4]
| Property | Value (Oxaprozin) | Value (this compound) |
| Appearance | White to off-white solid | White to off-white solid[1] |
| Melting Point | 162-163 °C | Data not available |
| pKa | 4.3 | Data not available |
| Solubility | Soluble in DMSO | Soluble in DMSO[2] |
| Purity (LCMS) | Not Applicable | ≥99.08%[1] |
Synthesis of this compound
A potential method for the introduction of deuterium would involve the use of a deuterated succinic acid derivative in the synthesis. Alternatively, H/D exchange reactions on a suitable precursor or Oxaprozin itself could be employed, often catalyzed by a metal such as palladium in the presence of a deuterium source like D₂O.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard analytical techniques for similar compounds, representative protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and isotopic labeling of this compound.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to be consistent with the structure of Oxaprozin, with the notable absence of signals corresponding to the protons on the C2 and C3 positions of the propanoic acid chain. The aromatic protons would appear in the range of 7.0-8.0 ppm.
-
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would show signals corresponding to the carbon atoms in the molecule. The signals for the deuterated carbons would be observed as multiplets due to C-D coupling.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the purity and confirm the molecular weight of this compound.
-
Chromatography System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Expected Results: A single major peak in the chromatogram. The mass spectrum would show a prominent ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, confirming the molecular weight of 297.34 g/mol . Tandem MS (MS/MS) would reveal a fragmentation pattern consistent with the structure.
Application as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of Oxaprozin in biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of Oxaprozin in a biological matrix (e.g., plasma) using this compound as an internal standard.
Caption: A typical workflow for the quantitative analysis of Oxaprozin in a biological sample using this compound as an internal standard.
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers significant advantages over using a non-deuterated analog or no internal standard at all. The following diagram illustrates the logical relationship and benefits.
Caption: Logical diagram illustrating the advantages of using a deuterated internal standard for quantitative analysis.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals working with Oxaprozin. Its use as an internal standard in LC-MS and other quantitative methods significantly enhances the accuracy and reliability of analytical data. This technical guide has provided a detailed overview of its chemical structure, properties, and applications, offering valuable information for its effective utilization in a laboratory setting.
References
Synthesis and Characterization of Deuterated Oxaprozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Oxaprozin. Deuterium-labeled compounds, such as deuterated Oxaprozin, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis and aiding in the elucidation of metabolic pathways. This document outlines a proposed synthetic route for deuterated Oxaprozin, detailed experimental protocols for its characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), and presents key data in a structured format for clarity and comparative analysis.
Introduction
Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), is used for the management of osteoarthritis and rheumatoid arthritis.[1] The introduction of deuterium, a stable isotope of hydrogen, into the Oxaprozin molecule can alter its metabolic profile due to the kinetic isotope effect.[2] This effect can lead to a slower rate of metabolism, potentially improving the drug's pharmacokinetic properties.[3][4] This guide details a feasible synthetic pathway and the analytical techniques required to confirm the successful incorporation of deuterium and the overall purity of the final compound.
Proposed Synthesis of Deuterated Oxaprozin
A common synthesis of Oxaprozin involves the reaction of benzoin with succinic anhydride.[5] To introduce deuterium, one could utilize deuterated benzoin (benzoin-d10) and/or deuterated succinic anhydride (succinic anhydride-d4). For the purpose of this guide, we will focus on a synthetic route utilizing commercially available deuterated starting materials.
Reaction Scheme:
A potential synthetic route for preparing deuterated Oxaprozin could involve the following key step:
-
Step 1: Condensation Reaction: Reaction of a deuterated benzoin derivative with a deuterated succinic anhydride derivative in the presence of a suitable base and solvent.
For example, to synthesize Oxaprozin-d10, one could start with benzoin-d10.
Starting Materials and Reagents:
| Compound/Reagent | Supplier | Purpose |
| Benzoin-d10 | Commercially Available | Deuterated Starting Material |
| Succinic Anhydride | Standard Reagent Supplier | Reagent |
| Pyridine | Standard Reagent Supplier | Base/Solvent |
| Glacial Acetic Acid | Standard Reagent Supplier | Recrystallization Solvent |
| Purified Water | In-house | Recrystallization Solvent |
Experimental Protocols
Synthesis of Deuterated Oxaprozin (Prophetic)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin-d10 (1 equivalent) and succinic anhydride (1.2 equivalents).
-
Solvent Addition: Add pyridine (3-5 volumes) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 90-95 °C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is recrystallized from a mixture of glacial acetic acid and water to yield the deuterated Oxaprozin.[5]
-
Drying: The purified product is dried in a vacuum oven at 60 °C.
Characterization Methods
NMR spectroscopy is a primary technique for confirming the incorporation and location of deuterium atoms.[6][7]
-
¹H NMR (Proton NMR):
-
Objective: To confirm the absence of protons at the deuterated positions.
-
Sample Preparation: Dissolve 5-10 mg of the deuterated Oxaprozin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The integral of the proton signals corresponding to the deuterated positions should be significantly reduced or absent compared to the spectrum of non-deuterated Oxaprozin. The percentage of deuterium incorporation can be estimated by comparing the integrals of the remaining proton signals to a known internal standard.[6]
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To observe the effect of deuterium substitution on the carbon signals.
-
Sample Preparation: Dissolve 20-50 mg of the deuterated Oxaprozin in a suitable deuterated solvent.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Analysis: Carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the corresponding carbon in the non-deuterated compound.
-
-
²H NMR (Deuterium NMR):
-
Objective: To directly observe the deuterium signals and confirm their chemical environment.
-
Sample Preparation: Dissolve 10-20 mg of the deuterated Oxaprozin in a non-deuterated solvent (e.g., CHCl₃, DMSO).
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Data Analysis: The spectrum will show peaks at chemical shifts corresponding to the positions of deuterium incorporation.[7]
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated molecule and confirm the number of incorporated deuterium atoms.[8]
-
Objective: To determine the molecular weight of the deuterated Oxaprozin and confirm the degree of deuteration.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Analysis: The mass spectrum will show a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the mass of the deuterated Oxaprozin. The mass difference between the deuterated and non-deuterated compound will indicate the number of deuterium atoms incorporated.
Data Presentation
Table 1: Expected NMR Data for Deuterated Oxaprozin (Oxaprozin-d10)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~3.0 | t | -CH₂-COOH |
| ~2.7 | t | -CH₂-CH₂- | |
| ¹³C | Varies | s, t | Aromatic, Oxazole, and Aliphatic Carbons |
| ²H | Varies | s | Phenyl Rings |
Table 2: Expected Mass Spectrometry Data for Deuterated Oxaprozin (Oxaprozin-d10)
| Ion | Non-Deuterated (m/z) | Deuterated (m/z) | Mass Difference |
| [M+H]⁺ | 294.1125 | 304.1754 | 10.0629 |
| [M-H]⁻ | 292.0972 | 302.1601 | 10.0629 |
Visualization of Workflows
Caption: Synthetic workflow for deuterated Oxaprozin.
Caption: Analytical workflow for deuterated Oxaprozin characterization.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of deuterated Oxaprozin. The proposed synthetic route is based on established chemical principles, and the detailed characterization protocols will ensure the structural integrity and isotopic purity of the final product. The successful synthesis of deuterated Oxaprozin will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102552464B - Oxaprozin and preparation technology thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 8. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Use of Oxaprozin-D4 as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and analytical application of Oxaprozin-D4, a deuterated internal standard essential for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin in biological matrices. This document is intended for researchers, scientists, and drug development professionals requiring precise and reliable bioanalytical methods.
Commercial Availability and Specifications of Oxaprozin-D4
A critical first step in any quantitative bioanalytical study is the procurement of a high-purity, well-characterized internal standard. Oxaprozin-D4 is available from several reputable commercial suppliers. The following tables summarize the key specifications of the Oxaprozin-D4 analytical standard available from prominent vendors.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format | Storage Conditions |
| MedChemExpress | HY-B0808S | C₁₈H₁₁D₄NO₃ | 297.34 | 99.08% (by LCMS) | Solid (powder) | -20°C for 3 years, 4°C for 2 years |
| Simson Pharma | O150008 | C₁₈H₁₁D₄NO₃ | 297.40 | Certificate of Analysis provided with purchase | Custom Synthesis | Information provided upon request |
| Immunomart | T12336 | C₁₈H₁₁D₄NO₃ | Not specified | Not specified | Not specified | -20°C |
Note: While some vendors offer Oxaprozin-d5, this guide focuses on Oxaprozin-D4 due to more readily available information. The principles of its use as an internal standard are identical.
The Role of Deuterated Internal Standards in Bioanalysis
Stable isotope-labeled internal standards, such as Oxaprozin-D4, are the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation. This ensures that any variations in sample preparation, injection volume, chromatographic retention time, and ionization efficiency in the mass spectrometer affect both the analyte and the internal standard equally. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Oxaprozin in Human Plasma using LC-MS/MS with Oxaprozin-D4 Internal Standard
While a specific validated method for Oxaprozin utilizing Oxaprozin-D4 was not found in the public literature, the following protocol is a representative example based on established bioanalytical methods for NSAIDs in human plasma.
Materials and Reagents
-
Oxaprozin analytical standard
-
Oxaprozin-D4 analytical standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Preparation of Stock and Working Solutions
-
Oxaprozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Oxaprozin in 10 mL of methanol.
-
Oxaprozin-D4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Oxaprozin-D4 in 1 mL of methanol.
-
Oxaprozin Working Solutions: Prepare a series of working solutions by serially diluting the Oxaprozin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Oxaprozin-D4 Working Solution (e.g., 100 ng/mL): Dilute the Oxaprozin-D4 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the Oxaprozin-D4 working solution (e.g., 10 µL of 100 ng/mL solution).
-
For calibration standards and QC samples, add the corresponding Oxaprozin working solution. For unknown samples, add an equivalent volume of the 50:50 acetonitrile/water mixture.
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Oxaprozin from endogenous plasma components. For example:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for Oxaprozin).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oxaprozin: The precursor ion (Q1) would be its [M+H]⁺ or [M-H]⁻, and the product ion (Q3) would be a characteristic fragment ion. These would need to be determined by direct infusion of the Oxaprozin standard.
-
Oxaprozin-D4: The precursor ion (Q1) would be its deuterated [M+H]⁺ or [M-H]⁻, and the product ion (Q3) would be the corresponding deuterated fragment ion.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Oxaprozin to Oxaprozin-D4 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²).
-
Determine the concentration of Oxaprozin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the use of Oxaprozin-D4 as an internal standard for quantitative bioanalysis.
Conclusion
The use of Oxaprozin-D4 as an internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods for the quantification of Oxaprozin. This guide provides a foundational understanding of the commercially available standards and a representative analytical protocol. It is crucial for researchers to perform in-house validation of any method to ensure it meets the specific requirements of their study and complies with relevant regulatory guidelines.
References
An In-depth Technical Guide to the Certificate of Analysis and Purity of Oxaprozin D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Oxaprozin D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard, for pharmacokinetic studies, or in other research applications where a thorough understanding of its purity and characterization is crucial.
Certificate of Analysis Summary
A certificate of analysis for a specific batch of this compound provides critical information regarding its identity, purity, and physical properties. The following tables summarize the key quantitative and qualitative data from a representative certificate of analysis.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| Molecular Formula | C₁₈H₁₁D₄NO₃ |
| Molecular Weight | 297.34 g/mol |
| Appearance | White to off-white solid[1] |
Table 2: Analytical Data for this compound (Batch No. 237057)
| Analysis | Result |
| Purity (by LCMS) | 99.08%[1] |
| ¹H NMR Spectrum | Consistent with structure[1] |
| LCMS | Consistent with structure[1] |
Experimental Protocols
The following sections detail the methodologies for the key analytical techniques used to assess the purity and identity of this compound. These protocols are based on established methods for the analysis of Oxaprozin and its related compounds.
2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Determination
LC-MS is a powerful technique for separating and identifying components in a mixture, making it ideal for determining the purity of pharmaceutical compounds.
Methodology:
A reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer is utilized for the analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier such as formic acid or phosphate buffer to improve peak shape and ionization efficiency. A common mobile phase composition is a mixture of acetonitrile and 0.1% formic acid in water[3].
-
Flow Rate: Typically 1.0 mL/min[2].
-
Detection: UV detection at a wavelength of 254 nm is often employed, in addition to mass spectrometric detection[2].
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis: Full scan mode to identify all ions within a specified mass range, and selected ion monitoring (SIM) to specifically detect the [M+H]⁺ or [M-H]⁻ ion of this compound and any expected impurities.
-
The purity is calculated by dividing the peak area of the this compound by the total peak area of all components in the chromatogram.
2.2. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule by providing information about the chemical environment of each proton.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Data Acquisition: Standard pulse sequences are used to obtain the ¹H NMR spectrum.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed peaks are compared with the expected spectrum for the this compound structure to confirm its identity. The absence of significant impurity peaks further supports the purity of the sample.
Visualizations
3.1. Analytical Workflow for Purity Determination
The following diagram illustrates the general workflow for determining the purity of an this compound sample.
Caption: Workflow for this compound Purity Analysis.
3.2. Logical Relationship of Analytical Data
Caption: Data Interpretation for Certificate of Analysis.
References
An In-depth Technical Guide to the Mechanism of Action of Oxaprozin and its Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. It further explores the theoretical mechanism and potential pharmacokinetic advantages of a deuterated form of Oxaprozin, a concept rooted in the principles of deuteration to enhance drug metabolism and safety profiles. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and visual representations of key pathways to facilitate a deeper understanding of Oxaprozin and the potential of its deuterated analog.
Introduction to Oxaprozin
Oxaprozin is a long-acting propionic acid-derived NSAID used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3] The extended half-life of Oxaprozin allows for once-daily dosing, which can improve patient compliance.[2][4]
Mechanism of Action of Oxaprozin
The primary mechanism of action of Oxaprozin, like other NSAIDs, is the inhibition of the COX enzymes, COX-1 and COX-2.[3][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][3]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.[3]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3]
By inhibiting both COX-1 and COX-2, Oxaprozin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][6] Oxaprozin is considered a non-selective COX inhibitor.[3]
Signaling Pathway of COX Inhibition by Oxaprozin
Caption: Inhibition of the COX pathway by Oxaprozin.
Pharmacokinetics of Oxaprozin
The pharmacokinetic profile of Oxaprozin is characterized by good oral absorption, high protein binding, and a long elimination half-life.[1][7]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~95% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | [7] |
| Protein Binding | >99% (concentration-dependent) | [1][7] |
| Volume of Distribution (Vd) | 11 to 17 L/70 kg | [1] |
| Metabolism | Hepatic: Microsomal oxidation (65%) and glucuronidation (35%) | [4][8] |
| Elimination Half-life | 40 to 50 hours | [1] |
| Excretion | Urine (65% as metabolites, 5% unchanged), Feces (35% as metabolites) | [1][3] |
Deuterated Oxaprozin: A Hypothetical Advancement
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to improve the pharmacokinetic and/or toxicological profile of a molecule.[7][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[10][11]
While a deuterated form of Oxaprozin has not been extensively studied or commercialized, we can hypothesize its mechanism and potential benefits based on the known metabolic pathways of Oxaprozin.
Hypothesized Mechanism of Action of Deuterated Oxaprozin
The fundamental mechanism of action of a deuterated Oxaprozin would remain the same as its non-deuterated counterpart: the inhibition of COX-1 and COX-2 enzymes. Deuteration is not expected to alter the pharmacodynamic properties of the drug, meaning its affinity for and inhibition of the COX enzymes should be comparable to that of Oxaprozin.[7]
Hypothesized Metabolic Pathway and Pharmacokinetic Advantages
Oxaprozin is primarily metabolized in the liver through two main pathways: microsomal oxidation (hydroxylation) of the phenyl rings and glucuronidation of the carboxylic acid group.[1][4][8]
By selectively replacing the hydrogen atoms on the phenyl rings with deuterium, the rate of oxidative metabolism by cytochrome P450 enzymes could be reduced.[12]
Caption: Comparison of Oxaprozin and hypothetical deuterated Oxaprozin metabolism.
This slowdown in metabolism could lead to several potential advantages:
-
Increased Half-Life and Exposure: A reduced rate of metabolism would likely prolong the elimination half-life of the drug, leading to a greater area under the curve (AUC) and sustained therapeutic concentrations.[13]
-
Reduced Peak Plasma Concentrations (Cmax): A slower metabolism could lead to lower and less variable peak plasma concentrations, which may reduce the risk of concentration-dependent side effects.[13]
-
Improved Safety Profile: By potentially altering the metabolic profile and reducing the formation of certain metabolites, deuteration could lead to a more favorable safety and tolerability profile.[9][13]
Comparative Pharmacokinetic Parameters (Hypothetical)
| Pharmacokinetic Parameter | Oxaprozin | Deuterated Oxaprozin (Hypothetical) | Potential Advantage of Deuteration |
| Elimination Half-life | 40 to 50 hours | Longer | Less frequent dosing, more stable plasma levels |
| Area Under the Curve (AUC) | Normal | Increased | Potentially greater efficacy at the same dose |
| Maximum Concentration (Cmax) | Normal | Lowered and delayed | Reduced risk of dose-related side effects |
| Metabolic Clearance | Normal | Reduced | Increased drug exposure |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin is prepared.
-
-
Assay Procedure:
-
The test compound (e.g., Oxaprozin or its deuterated form) is dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a multi-well plate, the enzyme, reaction buffer, and test compound are pre-incubated at 37°C for a defined period (e.g., 10 minutes).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C and then stopped by adding an acid solution (e.g., 2.0 M HCl).
-
-
Detection and Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Pharmacokinetic Study in an Animal Model
This protocol outlines a general approach for a pharmacokinetic study of an oral NSAID in an animal model (e.g., swine, which has been used as a model for NSAID studies).[9][10]
-
Animal Model and Dosing:
-
A suitable animal model is selected (e.g., healthy, adult swine).
-
Animals are fasted overnight prior to drug administration.
-
The test compound (Oxaprozin or its deuterated form) is administered orally at a predetermined dose.
-
-
Blood Sampling:
-
Blood samples are collected from a catheterized vein at multiple time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug and its major metabolites in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (CL), using non-compartmental analysis.
-
Generalized Experimental Workflow
Caption: A generalized workflow for the evaluation of Oxaprozin and its deuterated form.
Conclusion
Oxaprozin is an effective NSAID with a well-established mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes. Its long half-life offers a convenient dosing regimen. The concept of a deuterated form of Oxaprozin presents an intriguing avenue for drug development. By strategically replacing hydrogen with deuterium at the sites of oxidative metabolism, it is hypothesized that the pharmacokinetic profile of Oxaprozin could be significantly improved, potentially leading to enhanced safety and efficacy. Further preclinical and clinical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of deuterated Oxaprozin. This guide provides the foundational knowledge and experimental frameworks necessary for such research endeavors.
References
- 1. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaprozin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route [redcol.minciencias.gov.co]
- 13. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaprozin D4: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oxaprozin D4, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for research and development applications.
Core Compound Data
This compound serves as a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled parent drug.
| Property | Value | Source(s) |
| Chemical Name | 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid | [2] |
| Molecular Formula | C₁₈H₁₁D₄NO₃ | [1][3] |
| Molecular Weight | 297.34 g/mol | [1][3][4] |
| CAS Number | 2070015-11-9 (Note: Some sources report "Not Available") | [5] |
| Unlabeled CAS Number | 21256-18-8 | [1][3] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Like other NSAIDs, it non-selectively inhibits both COX-1 and COX-2 isoforms.[6][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][10][11]
The inhibition of COX enzymes by Oxaprozin leads to a reduction in the synthesis of prostaglandins, thereby mitigating the inflammatory response.[6][9] Some studies also suggest that Oxaprozin's anti-inflammatory properties may be attributed to the inhibition of the Akt/IKK/NF-κB pathway.[12]
Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of Oxaprozin on COX enzymes, a crucial step in understanding its mechanism of action.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound, such as Oxaprozin, to inhibit ovine COX-1 and COX-2.[13]
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Oxaprozin for both COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (Oxaprozin)
-
Appropriate buffer solutions
-
Spectrophotometer capable of reading absorbance at 590 nm
Methodology:
-
Prepare a series of dilutions of Oxaprozin in a suitable solvent.
-
In a multi-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of Oxaprozin to the respective wells. Include control wells with no inhibitor.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
The peroxidase activity of the COX enzyme is monitored by the oxidation of TMPD, which results in a color change.
-
Measure the absorbance at 590 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of Oxaprozin.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of Oxaprozin that causes 50% inhibition of the enzyme activity.
Caption: A generalized workflow for determining the IC50 of Oxaprozin.
Pharmacokinetics and Clinical Application
Oxaprozin is characterized by a long elimination half-life, which allows for once-daily dosing.[14][15] It is well-absorbed after oral administration and is extensively metabolized in the liver through oxidation and glucuronidation.[6][14] The primary clinical applications for Oxaprozin are in the management of osteoarthritis and rheumatoid arthritis, where it helps to alleviate inflammation, swelling, stiffness, and joint pain.[9]
This compound, as a deuterated analog, is instrumental in clinical pharmacology studies to precisely delineate the pharmacokinetic profile of the parent drug without interference from endogenous compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. vivanls.com [vivanls.com]
- 4. This compound | C18H15NO3 | CID 91971677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 7. Oxaprozin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Oxaprozin. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Oxaprozin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Oxaprozin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxaprozin in human plasma. The use of a stable isotope-labeled internal standard, Oxaprozin-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3]
The method utilizes a simple and efficient protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Materials and Reagents
-
Analytes: Oxaprozin, Oxaprozin-d5 (Internal Standard)
-
Plasma: Human plasma with K2EDTA as anticoagulant
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Oxaprozin and Oxaprozin-d5 in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Oxaprozin stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Oxaprozin-d5 stock solution with 50:50 (v/v) methanol:water.
-
-
Calibration Curve and QC Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the IS working solution in acetonitrile (100 ng/mL Oxaprozin-d5 in acetonitrile).[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The specific precursor and product ions for Oxaprozin and Oxaprozin-d5 should be optimized by infusing the individual standard solutions. Based on the molecular weight of Oxaprozin (293.3 g/mol ) and general fragmentation patterns of similar molecules, the protonated molecule [M+H]+ would be the precursor ion. A common fragmentation would involve the loss of the carboxylic acid group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Oxaprozin | 294.1 | 248.1 | 100 | 15 |
| Oxaprozin-d5 | 299.1 | 253.1 | 100 | 15 |
(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 100 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 90 - 110 |
| High QC | 800 | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Oxaprozin in plasma.
Caption: Logical relationship for the quantification of Oxaprozin using an internal standard.
References
Application Notes and Protocols for Pharmacokinetic Studies of Oxaprozin in Animal Models Using Oxaprozin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates anti-inflammatory, analgesic, and antipyretic properties in animal models.[1] It is characterized by a long elimination half-life, making it suitable for once-daily dosing.[2] Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The use of a stable isotope-labeled internal standard, such as Oxaprozin-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis, thus ensuring high accuracy and precision.
These application notes provide a comprehensive guide for conducting pharmacokinetic studies of Oxaprozin in rodent models, specifically rats, utilizing Oxaprozin-d4 as an internal standard for LC-MS/MS-based quantification. The protocols detailed below cover the in-life phase of the animal study, sample preparation, and a robust bioanalytical method.
Mechanism of Action of Oxaprozin
The primary mechanism of action of Oxaprozin, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, Oxaprozin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Conceptual diagram of Oxaprozin's mechanism of action.
Experimental Protocols
I. Animal Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a typical single-dose pharmacokinetic study of Oxaprozin in Sprague-Dawley rats.
A. Materials and Animals
-
Test Article: Oxaprozin
-
Internal Standard: Oxaprozin-d4
-
Vehicle: 0.5% (w/v) methylcellulose in deionized water (for oral administration) or a suitable vehicle for intravenous administration (e.g., saline with a co-solvent if needed).
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300 g). Animals should be acclimated for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. Fasting overnight before dosing is recommended.
B. Dosing and Sample Collection
-
Dose Groups:
-
Group 1 (Intravenous, IV): 2 mg/kg Oxaprozin (n=3-5 rats)
-
Group 2 (Oral, PO): 10 mg/kg Oxaprozin (n=3-5 rats)
-
-
Dose Administration:
-
IV: Administer a single bolus dose of Oxaprozin solution via the tail vein.
-
PO: Administer a single dose of Oxaprozin suspension by oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 0.25 mL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
IV Group Suggested Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
PO Group Suggested Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Caption: Experimental workflow for the in-life phase of the pharmacokinetic study.
II. Bioanalytical Method Protocol: Quantification of Oxaprozin in Rat Plasma
This protocol describes a method for the quantification of Oxaprozin in rat plasma using Oxaprozin-d4 as an internal standard (IS) by LC-MS/MS.
A. Materials and Reagents
-
Oxaprozin and Oxaprozin-d4 reference standards
-
Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA) - LC-MS grade
-
Deionized water (18 MΩ·cm)
-
Rat plasma (blank)
B. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oxaprozin and Oxaprozin-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Oxaprozin stock solution in 50:50 ACN:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Oxaprozin-d4 stock solution in 50:50 ACN:water.
C. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of each plasma sample, standard, or QC, add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
D. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
E. Mass Spectrometry Parameters
Note: The optimal MRM transitions and collision energies for Oxaprozin and Oxaprozin-d4 must be determined empirically on the specific mass spectrometer being used. The following are theoretical precursor ions based on the molecular weight of Oxaprozin (293.3 g/mol ).
-
Tuning and Optimization: Infuse a solution of Oxaprozin and Oxaprozin-d4 directly into the mass spectrometer to determine the precursor ions ([M+H]+) and to optimize the fragmentor/cone voltage. Then, perform a product ion scan to identify the most abundant and stable product ions for each compound. Finally, optimize the collision energy for each precursor → product ion transition.
-
MRM Transitions (Hypothetical):
-
Oxaprozin: Precursor [M+H]+: m/z 294.1 → Product ions (to be determined).
-
Oxaprozin-d4: Precursor [M+H]+: m/z 298.1 → Product ions (to be determined).
-
Data Presentation
The pharmacokinetic parameters should be calculated using non-compartmental analysis and summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of Oxaprozin in Sprague-Dawley Rats Following a Single Intravenous (2 mg/kg) and Oral (10 mg/kg) Administration (Mean ± SD, n=3)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| C₀ (µg/mL) | 25.8 ± 3.1 | - |
| Cₘₐₓ (µg/mL) | - | 15.2 ± 2.5 |
| Tₘₐₓ (h) | - | 4.0 ± 1.0 |
| AUC₀₋ₜ (µgh/mL) | 350 ± 45 | 420 ± 60 |
| AUC₀₋ᵢₙf (µgh/mL) | 365 ± 50 | 440 ± 65 |
| t₁/₂ (h) | 18.5 ± 2.2 | 20.1 ± 3.0 |
| CL (mL/h/kg) | 9.1 ± 1.2 | - |
| Vd (L/kg) | 0.24 ± 0.04 | - |
| F (%) | - | 76.5 ± 9.8 |
C₀: Initial plasma concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Met |
| LLOQ | 1 ng/mL | Met |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% | Within ± 8% |
| Inter-day Accuracy (%Bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored | No significant effect observed |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for conducting pharmacokinetic studies of Oxaprozin in animal models using Oxaprozin-d4 as an internal standard. The use of a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method will ensure the generation of high-quality, reliable data that is crucial for the advancement of drug development programs. Researchers should note the necessity of optimizing mass spectrometric parameters on their specific instrumentation to achieve the best performance.
References
Application Notes and Protocols for Oxaprozin Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Oxaprozin in human urine for quantitative analysis. Due to the limited availability of specifically validated protocols for Oxaprozin in the public domain, this guide also includes representative methods for other non-steroidal anti-inflammatory drugs (NSAIDs) that can be adapted for Oxaprozin analysis.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The analysis of Oxaprozin and its metabolites in urine is crucial for pharmacokinetic studies, drug monitoring, and in forensic toxicology. Effective sample preparation is a critical step to remove interfering endogenous matrix components and to concentrate the analyte, thereby improving the accuracy and sensitivity of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide details three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of Oxaprozin and other NSAIDs in urine from various studies. It is important to note that specific performance metrics for Oxaprozin in human urine are not widely reported in the available literature.
| Analyte | Sample Preparation Method | Analytical Method | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oxaprozin (in equine urine) | Not Specified | HPLC-UV | - | ~0.1 | - | [1] |
| Naproxen | Solid-Phase Microextraction | HPLC-UV | 99.4 ± 1.3 | 0.00002 | - | [2] |
| Various NSAIDs | Solid-Phase Extraction | HPLC-UV | >73 | 0.005 - 0.05 | - | [3] |
| Various NSAIDs | Electromembrane Extraction | HPLC-UV/Vis | 58 - 136 | 0.20 - 0.27 | 0.68 - 0.84 | [4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases. For acidic drugs like Oxaprozin, pH adjustment of the aqueous sample is crucial to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
Objective: To extract Oxaprozin from a urine matrix into an organic solvent.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like hexane-isopropanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Protocol:
-
Sample Aliquoting: Pipette 1 mL of the urine sample into a clean glass centrifuge tube.
-
pH Adjustment: Add 50 µL of 2M HCl to the urine sample to acidify it to a pH of approximately 3-4. Vortex for 30 seconds to ensure thorough mixing. This step protonates the carboxylic acid group of Oxaprozin, making it less water-soluble.
-
Solvent Addition: Add 5 mL of the selected organic extraction solvent (e.g., ethyl acetate) to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of Oxaprozin into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent (e.g., the initial mobile phase of the chromatographic system). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS system.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient technique than LLE, utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away. For acidic compounds like Oxaprozin, a mixed-mode or a reversed-phase sorbent is typically used.
Objective: To isolate and concentrate Oxaprozin from a urine sample using a solid-phase extraction cartridge.
Materials:
-
Urine sample
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., a mixture of water and a small percentage of methanol)
-
Elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter. Dilute 1 mL of the supernatant with 1 mL of deionized water.
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 2 mL of methanol through them.
-
Cartridge Equilibration: Equilibrate the cartridges by passing 2 mL of deionized water through them. Do not allow the cartridges to dry out before loading the sample.
-
Sample Loading: Load the pre-treated urine sample onto the cartridges at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridges with 2 mL of the wash solvent to remove hydrophilic interferences.
-
Drying: Dry the cartridges under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained Oxaprozin from the cartridges by passing 2 mL of the elution solvent through them. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solvent, as described in the LLE protocol.
-
Analysis: The sample is ready for chromatographic analysis.
Protein Precipitation
Protein precipitation is a rapid method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma or serum, this step can be important for removing enzymes and other proteins that may interfere with the analysis, especially in certain clinical conditions.
Objective: To remove proteins from the urine sample to prevent analytical column fouling and interference.
Materials:
-
Urine sample
-
Precipitating agent (e.g., cold acetonitrile, acetone, or trichloroacetic acid solution)
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Sample Aliquoting: Pipette 500 µL of the urine sample into a microcentrifuge tube.
-
Precipitant Addition: Add 1.5 mL of cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte, without disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent.
-
Analysis: The supernatant is ready for injection into the analytical instrument.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of Oxaprozin in urine, from sample collection to the final analytical determination.
Caption: Generalized workflow for Oxaprozin analysis in urine.
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of several non-steroidal anti-inflammatory drugs in human urine by high-performance liquid chromatography with normal solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Oxaprozin D4 in Drug Metabolism Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Oxaprozin D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, in drug metabolism and pharmacokinetic (DMPK) research. The inclusion of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for developing robust, accurate, and precise bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Quantitative Bioanalysis using this compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of Oxaprozin in various biological matrices such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to Oxaprozin, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.
Data Presentation: Properties of this compound
The following table summarizes the key properties of Oxaprozin and its deuterated internal standard, this compound.
| Property | Oxaprozin | This compound |
| Molecular Formula | C₁₈H₁₅NO₃ | C₁₈H₁₁D₄NO₃ |
| Molecular Weight | 293.32 g/mol | 297.34 g/mol |
| Purity (LCMS) | >98% (typical) | 99.08% |
Experimental Protocol: Quantitative Analysis of Oxaprozin in Human Plasma by LC-MS/MS
This protocol describes a representative method for the determination of Oxaprozin in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Oxaprozin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
1.2. Stock and Working Solutions Preparation
-
Oxaprozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Oxaprozin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Oxaprozin stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oxaprozin: m/z 294.1 -> 248.1This compound: m/z 298.1 -> 252.1 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
1.5. Method Validation Parameters
The following table outlines typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor %CV ≤ 15% |
| Stability | Within ±15% of nominal concentration under various storage conditions |
Visualization: Experimental Workflow
Application in Metabolic Pathway Studies
Oxaprozin undergoes metabolism in the liver primarily through oxidation and glucuronidation.[1] The major metabolic routes are hydroxylation of the phenyl rings followed by glucuronidation of the carboxylic acid group.[1]
Visualization: Metabolic Pathway of Oxaprozin
Application in Drug-Drug Interaction (DDI) Studies
This compound can be utilized in DDI studies to precisely measure the impact of co-administered drugs on the pharmacokinetics of Oxaprozin. By providing reliable quantification, it helps in assessing whether a co-administered drug alters the absorption, distribution, metabolism, or excretion of Oxaprozin.
Visualization: Logic of this compound in DDI Studies
By following these protocols and utilizing this compound, researchers can ensure high-quality, reliable data in their drug metabolism and pharmacokinetic studies, ultimately contributing to a better understanding of the safety and efficacy of Oxaprozin.
References
Establishing a Validated Bioanalytical Method for Oxaprozin using LC-MS/MS with Oxaprozin D4 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative determination of Oxaprozin in human plasma. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method employs a stable isotope-labeled internal standard, Oxaprozin D4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate measurement of Oxaprozin concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note details a robust and validated bioanalytical method using LC-MS/MS, a highly sensitive and selective technique, for the quantification of Oxaprozin in human plasma. The use of this compound as an internal standard (IS) corrects for variability during sample preparation and analysis, thereby enhancing the reliability of the results.
Mechanism of Action of Oxaprozin
Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, Oxaprozin effectively reduces the inflammatory response.
Application Notes and Protocols for the Quantitative Analysis of Oxaprozin and Oxaprozin D4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and sensitive quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantitative analysis of Oxaprozin and its deuterated internal standard, Oxaprozin D4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision.
Mass Spectrometry Parameters
The successful quantitative analysis of Oxaprozin and this compound by LC-MS/MS relies on the careful selection and optimization of mass spectrometry parameters. The following tables summarize the key parameters for Multiple Reaction Monitoring (MRM) analysis in positive electrospray ionization (ESI) mode.
Table 1: Mass Spectrometry Parameters for Oxaprozin
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 294.3 |
| Product Ion (Q3) m/z | 248.3 |
| Collision Energy (CE) | 25 eV |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Cell Exit Potential (CXP) | 12 V |
Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 298.3 |
| Product Ion (Q3) m/z | 252.3 |
| Collision Energy (CE) | 25 eV |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Cell Exit Potential (CXP) | 12 V |
Note: The optimal collision energy and other parameters may vary slightly depending on the specific mass spectrometer used. It is recommended to perform a compound optimization to determine the ideal settings for your instrument.
Experimental Protocols
This section outlines a detailed protocol for the extraction of Oxaprozin and this compound from human plasma and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Oxaprozin and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Oxaprozin and this compound reference standards and dissolve each in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Oxaprozin primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Oxaprozin from plasma samples.
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the quantitative analysis of Oxaprozin and the logical relationship of the mass spectrometry detection process.
Caption: Experimental workflow for Oxaprozin analysis.
Caption: MRM detection logic for Oxaprozin and its internal standard.
Application Note: Solid-Phase Extraction of Oxaprozin from Biological Matrices
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), from various biological matrices such as plasma, serum, and urine. The described methodology is crucial for accurate and sensitive quantification of Oxaprozin in pharmacokinetic, toxicological, and clinical research. This document provides a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a visual representation of the analytical workflow.
Introduction
Oxaprozin is a propionic acid derivative and a member of the NSAID class of drugs, utilized for its anti-inflammatory and analgesic properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate measurement of Oxaprozin concentrations in biological fluids is essential for monitoring therapeutic efficacy, assessing patient compliance, and conducting pharmacokinetic studies. Biological matrices, however, contain numerous endogenous substances that can interfere with analytical methods. Solid-phase extraction is a highly effective sample preparation technique that addresses these challenges by removing interfering components and concentrating the analyte of interest prior to chromatographic analysis.[2][3] This protocol focuses on a reversed-phase SPE methodology, which is well-suited for the extraction of moderately non-polar, acidic compounds like Oxaprozin from aqueous-based biological samples.
Experimental Protocol
This protocol provides a generalized procedure for the solid-phase extraction of Oxaprozin from biological matrices using a reversed-phase SPE sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer).
Materials and Reagents:
-
SPE Cartridges: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB), 1-3 mL, 30-100 mg
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Phosphoric acid
-
Ammonium hydroxide
-
Internal Standard (IS) solution (e.g., another NSAID not present in the sample)
-
Biological matrix (plasma, serum, or urine)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment:
-
Allow frozen biological samples (plasma, serum, or urine) to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For plasma or serum samples, a protein precipitation step may be beneficial. Add 2 volumes of cold acetonitrile or methanol, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Collect the supernatant for loading onto the SPE cartridge.
-
For urine samples, centrifugation at >2,000 x g for 5 minutes to remove particulate matter is recommended.
-
Pipette a known volume (e.g., 500 µL) of the biological matrix (or supernatant from protein precipitation) into a clean tube.
-
Spike with an appropriate amount of internal standard.
-
Acidify the sample to a pH of approximately 3-4 by adding a small volume of formic acid or phosphoric acid. This step ensures that Oxaprozin, an acidic drug, is in its neutral, unionized form, which enhances its retention on the reversed-phase sorbent.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through the sorbent bed. This solvates the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 1-2 mL of HPLC-grade water (acidified to the same pH as the sample) through the sorbent. This prepares the stationary phase for the aqueous sample. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water, acidified) to remove polar, interfering compounds.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any residual aqueous wash solution.
-
Elution: Elute Oxaprozin from the cartridge with 1-2 mL of an appropriate organic solvent, such as methanol or acetonitrile. To enhance the elution of the acidic analyte, a small amount of a basic modifier (e.g., 1-2% ammonium hydroxide in methanol) can be used.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, small volume (e.g., 100-200 µL) of the mobile phase to be used for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for Oxaprozin analysis from various sources. It is important to note that the sample preparation methods may vary between studies.
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Human Plasma | SPE | >76.7% (for 16 NSAIDs) | [4] |
| Human Plasma | LLE | >50% | [5] | |
| Limit of Detection (LOD) | Pharmaceutical Dosage Forms | HPLC-UV | 14.26 µg/mL | [6] |
| Water | micro UHPLC-MS/MS | 0.62 - 0.64 ng/mL (for other NSAIDs) | [7] | |
| Limit of Quantification (LOQ) | Pharmaceutical Dosage Forms | HPLC-UV | 41.21 µg/mL | [6] |
| Water | micro UHPLC-MS/MS | 0.53 - 1.22 ng/mL (for other NSAIDs) | [7] | |
| Linearity Range | Human Plasma | HPLC | 0.50 - 70.56 µg/mL | [8] |
| Human Plasma | HPLC | 0.78 - 100 µg/mL | [5] |
Visualizations
Experimental Workflow for Solid-Phase Extraction of Oxaprozin
Caption: A flowchart illustrating the key steps in the solid-phase extraction of Oxaprozin.
Metabolic Pathway of Oxaprozin
Oxaprozin is primarily metabolized in the liver through two main pathways: microsomal oxidation and glucuronic acid conjugation.[9][10] The resulting metabolites are pharmacologically inactive and are excreted in the urine and feces.[9][11]
Caption: The primary metabolic pathways of Oxaprozin in the liver.
References
- 1. Oxaprozin - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. agilent.com [agilent.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Metabolism and kinetics of oxaprozin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Selecting an Internal Standard for the Analysis of Oxaprozin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of a suitable internal standard (IS) for the quantitative analysis of Oxaprozin. The use of an appropriate internal standard is critical for achieving accurate and reproducible results in chromatographic methods by correcting for variations in sample preparation, injection volume, and instrument response.
Internal Standard Selection Criteria for Oxaprozin Analysis
The ideal internal standard for Oxaprozin analysis should possess similar physicochemical properties to Oxaprozin to ensure comparable behavior during sample extraction and chromatographic analysis.[1][2] The primary criteria for selection include:
-
Physicochemical Properties: The IS should have comparable polarity, pKa, and solubility to Oxaprozin. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid functional group, making other NSAIDs potential candidates.
-
Chromatographic Behavior: The internal standard should be well-resolved from Oxaprozin and any potential interfering peaks from the sample matrix.[2] Its retention time should be close to that of Oxaprozin but not identical, ensuring that both compounds elute under similar mobile phase conditions.
-
Stability: The selected compound must be stable throughout the entire analytical process, including sample storage, extraction, and analysis.
-
Non-interference: The internal standard should not be naturally present in the sample matrix and should not interfere with the detection of Oxaprozin.[2]
-
Detector Response: The internal standard should have a good response with the detector being used (e.g., UV-Vis, Mass Spectrometry) and should not suppress or enhance the signal of Oxaprozin.
Two commonly cited internal standards for Oxaprozin analysis are Ketoprofen and Nevirapine .
-
Ketoprofen , another NSAID, is structurally similar to Oxaprozin, sharing a propionic acid moiety. This similarity in structure and functionality makes it an excellent candidate, as it is likely to have comparable extraction and chromatographic properties.[4][5][6]
-
Nevirapine , a non-nucleoside reverse transcriptase inhibitor, has also been used.[7][8] While structurally different from Oxaprozin, its selection was likely based on its suitable retention time and lack of interference in the specific chromatographic system being used.[7][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the determination of Oxaprozin.
Table 1: Chromatographic Conditions and Performance for Oxaprozin Analysis
| Analyte | Internal Standard | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Oxaprozin | Ketoprofen | Octadecylsilane (C18) | Acetonitrile–phosphate buffer (pH 3.9) | Not Specified | Not Specified | Not Specified | Not Specified |
| Oxaprozin | Nevirapine | Inertsil C18 (4.6 x 250mm, 5µm) | 40:60 v/v Phosphate buffer (pH 3): Acetonitrile | 1 | 240 | Oxaprozin: ~7.7, Nevirapine: ~3.4 | 0.7 - 100 |
| Oxaprozin | Not Specified | Hemochrom C18 | 40% Acetonitrile and 60% 0.1% Formic acid | Not Specified | 220 | Not Specified | 1 - 5 |
| Oxaprozin | Not Specified | ODS analytical column | 45:55 (v/v) Acetonitrile and Triethanolamine solution (5 mM, pH 3.5) | 2 | 254 | 4.7 | 160 - 240 |
| Oxaprozin | Not Specified | YWG-C18 (15cm x 4.6mm, 10μm) | Methanol:Water (75:25) | 1 | 254 | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Oxaprozin Analysis
| Internal Standard | LOD (µg/mL) | LOQ (µg/mL) | Mean Recovery (%) | Precision (%RSD) | Accuracy (%Bias) |
| Ketoprofen | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Nevirapine | Not Specified | 0.7 | >50% | Intra-day: <15%, Inter-day: <15% | 85-115% |
| Not Specified | 14.26 | 41.21 | High | Low | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Oxaprozin with Ketoprofen as Internal Standard
This protocol is based on a method developed for the analysis of Oxaprozin in the presence of Ketoprofen.
3.1.1. Materials and Reagents
-
Oxaprozin reference standard
-
Ketoprofen (Internal Standard) reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
-
Column: Octadecylsilane (C18) reversed-phase column
-
Mobile Phase: Acetonitrile–phosphate buffer (pH 3.9). The exact ratio should be optimized to achieve good separation.
-
Detector: UV detector, wavelength to be optimized based on the absorption maxima of Oxaprozin and Ketoprofen.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of Oxaprozin and Ketoprofen (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Oxaprozin stock solution with the mobile phase to cover the desired concentration range. Spike each calibration standard with a fixed concentration of the Ketoprofen internal standard.
-
Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction procedure is required.
-
Protein Precipitation: To a known volume of plasma, add a fixed volume of the Ketoprofen internal standard solution. Then, add a precipitating agent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:precipitant). Vortex and centrifuge. Collect the supernatant for injection.
-
Liquid-Liquid Extraction: To a known volume of plasma, add a fixed volume of the Ketoprofen internal standard solution. Acidify the sample and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Protocol 2: HPLC-UV Analysis of Oxaprozin with Nevirapine as Internal Standard
This protocol is adapted from a validated method for the determination of Oxaprozin in human plasma.
3.2.1. Materials and Reagents
-
Oxaprozin reference standard
-
Nevirapine (Internal Standard) reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
3.2.2. Chromatographic Conditions
-
Column: Inertsil C18 (4.6 x 250mm, 5µm)
-
Mobile Phase: 40:60 (v/v) Phosphate buffer (pH 3.0) : Acetonitrile
-
Detector: UV detector at 240 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3.2.3. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of Oxaprozin and Nevirapine in a suitable solvent.
-
Working Standard Solutions: Prepare calibration standards of Oxaprozin in blank plasma. Add a constant amount of Nevirapine solution to each standard.
-
Sample Preparation (Plasma):
-
To a 1 mL aliquot of plasma, add the internal standard (Nevirapine).
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl tertiary butyl methyl ether).
-
Vortex and centrifuge the mixture.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Visualizations
The selection of an appropriate internal standard is a logical process that can be visualized as a workflow.
Caption: Workflow for the selection of an internal standard for Oxaprozin analysis.
This diagram illustrates the systematic approach to selecting an appropriate internal standard, starting from defining the criteria to the final validation of the analytical method. By following these guidelines and protocols, researchers can confidently develop and validate robust analytical methods for the quantification of Oxaprozin in various matrices.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Troubleshooting & Optimization
overcoming matrix effects in Oxaprozin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Oxaprozin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Oxaprozin analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Oxaprozin, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] For Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[3]
Q2: How can I determine if my Oxaprozin analysis is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of Oxaprozin solution into the mass spectrometer while a prepared blank matrix sample is injected into the LC system.[2][4] Dips or peaks in the baseline signal at the retention time of Oxaprozin indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of Oxaprozin in a solution prepared in a clean solvent to the peak area of Oxaprozin spiked into a blank matrix extract at the same concentration.[1][4] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Q3: What is a suitable internal standard (IS) for Oxaprozin LC-MS/MS analysis?
A3: An ideal internal standard should have similar physicochemical properties and chromatographic behavior to Oxaprozin to effectively compensate for matrix effects and variability during sample preparation.[5] Ketoprofen, another NSAID, has been successfully used as an internal standard in the HPLC analysis of Oxaprozin.[1] For LC-MS/MS, a stable isotope-labeled (SIL) Oxaprozin (e.g., Oxaprozin-d5) would be the most effective choice as it co-elutes and experiences nearly identical ionization effects as the unlabeled analyte.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Oxaprozin LC-MS/MS analysis related to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate Oxaprozin from interfering peaks. - Employ a more effective sample clean-up method (e.g., switch from Protein Precipitation to SPE). - Ensure the mobile phase pH is appropriate for Oxaprozin's pKa to maintain a consistent ionization state. |
| Low Analyte Recovery | Inefficient extraction of Oxaprozin from the sample matrix. | - For Liquid-Liquid Extraction, adjust the pH of the sample and the polarity of the extraction solvent. - For Solid-Phase Extraction, select a sorbent with appropriate chemistry (e.g., C18) and optimize the wash and elution steps. - For Protein Precipitation, ensure the correct ratio of precipitant to sample is used. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | - Implement a more robust sample preparation technique like Solid-Phase Extraction for cleaner extracts.[6] - Use a stable isotope-labeled internal standard to normalize the signal.[4] - Check for and minimize carryover between injections by optimizing the needle wash procedure. |
| Significant Ion Suppression | High concentration of co-eluting matrix components, particularly phospholipids. | - Use a sample preparation method that effectively removes phospholipids, such as a targeted phospholipid removal plate or a robust SPE protocol.[3] - Dilute the sample extract before injection, if sensitivity allows.[4] - Modify the chromatographic method to shift the retention time of Oxaprozin away from the elution zone of phospholipids. |
| Inconsistent Results Across Different Matrix Lots | Variability in the composition of the biological matrix from different sources. | - Evaluate matrix effects using at least six different lots of the biological matrix during method validation. - Develop a sample preparation method that is rugged and provides consistent clean-up across different matrix lots. |
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of commonly used techniques for NSAID analysis, including Oxaprozin.
| Technique | Principle | Advantages | Disadvantages | Reported Recovery for NSAIDs |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological sample by adding an organic solvent (e.g., acetonitrile).[7] | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to significant matrix effects.[3] | > 50% (for Oxaprozin)[1] |
| Liquid-Liquid Extraction (LLE) | Oxaprozin is partitioned between an aqueous sample and an immiscible organic solvent based on its solubility.[8] | Can provide cleaner extracts than PPT. | More labor-intensive, potential for emulsion formation, and uses larger volumes of organic solvents. | 87.4% to 94.98%[6] |
| Solid-Phase Extraction (SPE) | Oxaprozin is isolated from the matrix by adsorption onto a solid sorbent, followed by washing and elution.[6][8] | Provides the cleanest extracts, high recovery, and can be automated.[8] | More expensive and requires method development to optimize the sorbent and solvents.[6] | > 76.7%[6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Oxaprozin in Human Plasma
This protocol is a general procedure and may require optimization.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Ketoprofen in methanol).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Oxaprozin in Human Plasma
This protocol is a representative procedure and should be optimized for specific applications.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of internal standard working solution.
-
Add 200 µL of 2% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Oxaprozin and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.
References
- 1. wjbphs.com [wjbphs.com]
- 2. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Oxaprozin and Oxaprozin D4
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the liquid chromatography (LC) analysis of Oxaprozin and its deuterated internal standard, Oxaprozin D4.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for Oxaprozin and this compound in reversed-phase LC?
Poor peak shape, such as peak tailing, fronting, or splitting, for Oxaprozin and its D4 analog can stem from several factors. Given that Oxaprozin is a propionic acid derivative, it is an acidic compound.[1][2] Common issues include:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the stationary phase, particularly with residual silanols on silica-based columns, can cause peak tailing.[3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Oxaprozin (approximately 4.3), the compound can exist in both ionized and un-ionized forms, leading to peak broadening or splitting.[2][5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[7][8]
-
Sample Solvent Effects: Using a sample solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.[9]
-
System Issues: Problems with the LC system, such as dead volumes in fittings, a partially blocked column frit, or a void in the column packing, can affect all peaks in the chromatogram.[7]
Q2: My Oxaprozin peak is tailing. What are the specific steps to resolve this?
Peak tailing is a common issue for acidic compounds like Oxaprozin. Here’s a systematic approach to troubleshoot:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 pH units below the pKa of Oxaprozin (~4.3) to keep it in a single, non-ionized state.[5][6] Using a buffer is recommended to maintain a stable pH.[3]
-
Check for Secondary Interactions: If using a standard C18 column, residual silanols may be the cause. Consider using a column with a high-purity silica base or an end-capped column to minimize these interactions.[3]
-
Reduce Sample Concentration: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was likely overloaded.[9]
-
Evaluate for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or have started to degrade, especially if operated at a high pH.[7] Try flushing the column with a strong solvent or replace it if necessary. Using a guard column can help prolong the life of your analytical column.[9]
Q3: I am observing peak fronting for both Oxaprozin and this compound. What should I investigate?
Peak fronting is often related to the sample and its introduction onto the column. Key areas to check are:
-
Sample Solvent Strength: The most common cause is dissolving the sample in a solvent that is much stronger than the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[9]
-
Column Overload: While more commonly associated with tailing, severe overload can also manifest as fronting.[10] Try reducing the injection volume or sample concentration.
-
Column Issues: A void or channel in the column packing material can also lead to peak fronting. This typically requires column replacement.[6]
Q4: Why are my peaks for Oxaprozin and this compound splitting?
Split peaks can be caused by a few distinct problems:
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample band to split as it enters the column.[7][9] Reverse flushing the column (according to the manufacturer's instructions) may resolve this.
-
Sample Solvent Incompatibility: Injecting the sample in a very strong solvent can cause it to travel through the initial part of the column in a distorted manner, leading to a split peak.[9]
-
Co-elution with an Interferent: It's possible that another compound is co-eluting with your analyte. To check this, you can alter the chromatographic conditions (e.g., gradient, mobile phase composition) to see if the peaks separate.[9]
-
Mobile Phase pH near pKa: As mentioned, if the mobile phase pH is very close to the analyte's pKa, it can lead to two forms of the analyte being present and separating slightly differently.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Oxaprozin and this compound.
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data Summary
The following table summarizes typical starting conditions for the analysis of Oxaprozin, which can be optimized to improve peak shape.
| Parameter | Recommended Conditions | Rationale for Peak Shape |
| Column | C18, C8 (High-purity, end-capped silica) | Minimizes silanol interactions that cause tailing. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH ensures Oxaprozin is in a single, non-ionized form. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| pH | 2.5 - 3.5 | Well below the pKa of Oxaprozin (~4.3) to prevent peak splitting/broadening.[2] |
| Column Temp. | 25 - 40 °C | Consistent temperature improves reproducibility. |
| Detection | UV at 254 nm or 285 nm; MS/MS | Common detection wavelengths for Oxaprozin.[11] |
| Sample Solvent | Initial mobile phase composition | Prevents peak distortion due to solvent mismatch.[9] |
Detailed Experimental Protocol
This protocol provides a starting point for the LC-MS/MS analysis of Oxaprozin and this compound.
1. Materials and Reagents
-
Oxaprozin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or phosphoric acid)
-
A C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxaprozin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with the initial mobile phase to prepare a calibration curve.
-
Sample Preparation: Dilute the sample with the initial mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Method Parameters
-
LC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
MS System (example parameters):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: To be determined by direct infusion of standards.
-
4. System Suitability
-
Before running samples, inject a mid-point standard multiple times to ensure system suitability criteria are met (e.g., peak asymmetry < 1.5, %RSD of retention time and peak area < 2%).
5. Data Analysis
-
Integrate the peaks for Oxaprozin and this compound.
-
Calculate the peak area ratio (Oxaprozin/Oxaprozin D4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Oxaprozin in the samples from the calibration curve.
Logical Relationship Diagram
This diagram illustrates the relationship between the causes and effects of poor peak shape in the context of Oxaprozin analysis.
Caption: Relationship between causes and peak shape issues.
References
- 1. Oxaprozin - Wikipedia [en.wikipedia.org]
- 2. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
Optimizing Electrospray Ionization for Oxaprozin D4 Detection: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the electrospray ionization (ESI) conditions for the sensitive and reliable detection of Oxaprozin D4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: While both positive and negative electrospray ionization (ESI) modes can be used for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice depends on the specific compound and matrix. For Oxaprozin, which is an acidic drug, negative ion mode is often suitable for achieving a good signal-to-noise ratio.[1] However, positive ion mode has also been successfully used for the analysis of some NSAIDs.[1][2] It is recommended to test both ionization modes during method development to determine the optimal polarity for your specific instrument and experimental conditions.
Q2: What are the recommended starting ESI source parameters for this compound analysis?
A2: Finding the ideal ESI source parameters requires empirical optimization for each specific LC-MS/MS system. However, based on methods developed for similar NSAIDs, the following table provides a good starting point for optimization in both positive and negative ion modes.
| Parameter | Positive Ion Mode (Starting Values) | Negative Ion Mode (Starting Values) |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
Q3: How can I prepare plasma or serum samples for this compound analysis by LC-MS/MS?
A3: Sample preparation is crucial for removing matrix components that can interfere with the analysis and cause ion suppression or enhancement.[3][4] Common and effective methods for biological fluids like plasma and serum include protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is a common precipitation solvent.[5]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract compared to PPT.[3][4]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner samples and the potential for analyte enrichment.[3][4]
The choice of method depends on the required sensitivity and the complexity of the sample matrix. For quantitative analysis, it is highly recommended to use a deuterated internal standard, such as this compound itself if quantifying endogenous Oxaprozin, or another suitable deuterated NSAID, to compensate for matrix effects and variations in extraction recovery.[6]
Troubleshooting Guide
This section addresses common issues encountered during the ESI-MS/MS analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Verify that the mass spectrometer is set to the optimal ionization polarity (positive or negative) for this compound, as determined during method development. |
| Suboptimal ESI Source Parameters | Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow, and temperature. A design of experiments (DOE) approach can be efficient in finding the optimal settings. |
| Sample Preparation Issues | Ensure proper sample extraction and reconstitution in a solvent compatible with the mobile phase. High concentrations of non-volatile salts in the final extract can suppress the ESI signal. |
| Mobile Phase Composition | The pH of the mobile phase can significantly impact the ionization efficiency of acidic drugs like Oxaprozin. For negative ion mode, a slightly basic mobile phase may enhance deprotonation. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used. |
| Clogged ESI Capillary | Inspect and clean the ESI capillary as per the instrument manufacturer's instructions. Sample matrix components can lead to blockages. |
Problem 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[7][8] Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the LC system thoroughly with an appropriate cleaning solution. Contamination can accumulate in the tubing, injector, and column.[7] |
| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and octopole, according to the manufacturer's guidelines.[9] |
| Leaks in the LC or MS System | Check for any leaks in the fluidic path of the LC and the vacuum system of the mass spectrometer. |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. |
Problem 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The solvent used to reconstitute the sample extract should be similar in composition and strength to the initial mobile phase to avoid peak distortion. |
| Column Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column. |
| Column Degradation | The performance of the HPLC column can degrade over time. Replace the column if peak shape does not improve with other troubleshooting steps. |
| Secondary Interactions | Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing. Adding a small amount of a competing agent to the mobile phase can sometimes help. |
Problem 4: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard (like this compound) to compensate for variations in ionization efficiency caused by co-eluting matrix components.[6][10] |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. |
| Unstable ESI Spray | Check the ESI spray for stability. An unstable spray can be caused by a partially clogged capillary, incorrect positioning of the capillary, or inappropriate source parameters. |
| Fluctuations in Instrument Performance | Regularly perform system suitability tests and calibrations to monitor the performance of the LC-MS/MS system. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fourteen non-steroidal anti-inflammatory drugs in animal serum and plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous analysis of 14 non-steroidal anti-inflammatory drugs in human serum by electrospray ionization-tandem mass spectrometry without chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. zefsci.com [zefsci.com]
- 8. echemi.com [echemi.com]
- 9. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ion suppression in the analysis of Oxaprozin
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the analysis of Oxaprozin, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Oxaprozin analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Oxaprozin) in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in bioanalytical methods.[2] Given that Oxaprozin is often measured at low concentrations in complex biological fluids, addressing ion suppression is critical for developing a reliable assay.
Q2: What are the common causes of ion suppression when analyzing Oxaprozin in biological samples?
Common sources of ion suppression in bioanalysis include phospholipids from cell membranes, salts, and various endogenous compounds present in plasma or urine.[3] For Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Oxaprozin, these matrix components can co-elute with the analyte and compete for ionization in the ESI source, ultimately reducing the signal intensity of Oxaprozin.[4]
Q3: How can I determine if my Oxaprozin analysis is affected by ion suppression?
A standard method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of Oxaprozin standard solution is infused into the LC eluent after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip or decrease in the constant Oxaprozin signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[5]
Q4: What is the most effective strategy to minimize ion suppression for Oxaprozin?
The most effective strategy is a combination of efficient sample preparation and optimized chromatographic separation.[6] Solid-Phase Extraction (SPE) is often superior to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing interfering matrix components, especially phospholipids.[7] Additionally, adjusting the chromatographic method to separate Oxaprozin from regions of ion suppression is a key strategy. The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for any unavoidable matrix effects.[8]
Q5: Are there any specific metabolites of Oxaprozin I should be aware of during method development?
Yes, Oxaprozin is known to be metabolized via hydroxylation. The two major metabolites are hydroxylated at the para positions of the two phenyl rings. It is important that your chromatographic method is capable of separating these metabolites from the parent Oxaprozin to ensure accurate quantification and avoid potential interference.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no Oxaprozin signal in matrix samples compared to neat standards. | Significant ion suppression from co-eluting matrix components like phospholipids.[1] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).2. Optimize Chromatography: Adjust the LC gradient to move the Oxaprozin peak away from the elution zones of highly suppressing matrix components (often at the beginning and end of the chromatogram).3. Sample Dilution: If the concentration of Oxaprozin is sufficiently high, diluting the sample can reduce the concentration of interfering components.[9] |
| Poor reproducibility and high variability in QC samples. | Inconsistent matrix effects between different sample lots or individuals.[10] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with Oxaprozin and experiences the same degree of ion suppression, allowing for reliable correction and improving precision.2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix to account for consistent matrix effects. |
| Peak tailing or splitting for the Oxaprozin peak. | Co-elution with an interfering compound or secondary interactions with the analytical column. | 1. Modify Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase to improve peak shape.2. Change Column Chemistry: Test a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.3. Check for System Contamination: Ensure the LC system and column are clean. |
| Inadequate separation of Oxaprozin from its hydroxylated metabolites. | The current chromatographic conditions lack the necessary selectivity. | 1. Optimize LC Gradient: Employ a shallower, longer gradient to improve the resolution between the parent drug and its more polar metabolites.2. Evaluate Different Organic Modifiers: Test different organic solvents (e.g., methanol vs. acetonitrile) in the mobile phase, as this can significantly alter selectivity for closely related compounds. |
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect (Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50-90% | High | Fast, simple, inexpensive. | Provides the least clean extract; high risk of ion suppression from phospholipids and salts.[11] |
| Liquid-Liquid Extraction (LLE) | 60-95% | Moderate | Cleaner extracts than PPT; can be optimized for selectivity through pH and solvent choice. | More labor-intensive; requires larger volumes of organic solvents; potential for emulsion formation.[3] |
| Solid-Phase Extraction (SPE) | 80-100% | Low | Provides the cleanest extracts; effectively removes phospholipids and salts; high analyte concentration factor.[7] | More complex and time-consuming method development; higher cost per sample.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Oxaprozin from Human Plasma
This protocol is based on general principles for extracting acidic drugs from plasma.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., a structural analog or SIL-IS of Oxaprozin).
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 50 µL of 1M HCl to the plasma sample to adjust the pH to approximately 2-3. This ensures that Oxaprozin, an acidic drug, is in its neutral, more organic-soluble form.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl tertiary butyl ether or a mixture like dichloromethane/isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Dry-down and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Oxaprozin from Human Plasma
This protocol uses a generic reversed-phase polymeric SPE sorbent, which is effective for NSAIDs.
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of internal standard working solution.
-
Add 500 µL of 2% phosphoric acid in water and vortex to mix. This step acidifies the sample and helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Perform a second wash with 1 mL of 40% methanol in water to remove less polar interferences while retaining Oxaprozin.
-
-
Elution:
-
Elute Oxaprozin and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Parameters for Oxaprozin Analysis
The following table provides a starting point for developing an LC-MS/MS method for Oxaprozin. Parameters should be optimized on the specific instrument being used.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 294.1 (for [M+H]⁺ of Oxaprozin) |
| Product Ion (Q3) | To be determined by infusion of standard (A common loss for similar structures involves the carboxylic acid group) |
| Collision Energy (CE) | To be optimized empirically for the selected product ion |
| Internal Standard | Ideally, Oxaprozin-d5 or a close structural analog (e.g., Ketoprofen) |
Note: Specific MRM transitions and collision energies for Oxaprozin are not widely published and should be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmtst.com [ijmtst.com]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Table 31 from Bioanalytical method development and Validation using HPLC 4 . 1 DRUG PROFILE | Semantic Scholar [semanticscholar.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oxaprozin Quantification in Biofluids
Welcome to the technical support center for the bioanalysis of Oxaprozin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of quantification (LOQ) for Oxaprozin in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques used for the quantification of Oxaprozin in biofluids?
A1: The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, which is crucial for achieving lower limits of quantification.
Q2: What is a typical limit of quantification (LOQ) for Oxaprozin in human plasma?
A2: The LOQ for Oxaprozin can vary significantly depending on the analytical method and instrumentation used. HPLC-UV methods typically achieve LOQs in the range of 0.1 to 0.5 µg/mL.[1][2] For highly sensitive applications, LC-MS/MS methods can lower the LOQ to the nanogram per milliliter (ng/mL) range. One study reported a detection limit of approximately 0.1 µg/mL for Oxaprozin in equine urine using LC-MS/MS for confirmation.[1]
Q3: What are the key sample preparation techniques for extracting Oxaprozin from biofluids?
A3: The primary methods for sample preparation are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as acetonitrile or methanol, is added to the biofluid sample to crash out proteins. It is a cost-effective technique suitable for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of Oxaprozin from the aqueous biofluid into an immiscible organic solvent. It provides a cleaner extract compared to PPT, but can be more time-consuming.
-
Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and the ability to concentrate the analyte, often leading to the lowest LOQs. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Q4: How can I minimize the matrix effect in my LC-MS/MS analysis of Oxaprozin?
A4: The matrix effect, which is the suppression or enhancement of the analyte signal by co-eluting endogenous components, is a common challenge in bioanalysis. To minimize it, consider the following:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method like SPE to remove interfering substances.
-
Chromatographic Separation: Improve the chromatographic separation to resolve Oxaprozin from matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for the matrix effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Oxaprozin in biofluids.
Chromatographic Issues
Problem: Peak Tailing for Oxaprozin
-
Possible Cause 1: Secondary Interactions with Residual Silanols: Oxaprozin is an acidic compound, and its carboxyl group can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Oxaprozin (approximately 4.5). A pH of 2.5-3.0, achieved by adding formic acid or phosphoric acid, will ensure the analyte is in its neutral form, minimizing interactions with silanols.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to saturate the active silanol sites.
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause 3: Column Contamination: Accumulation of matrix components on the column can create active sites that cause peak tailing.
-
Solution: Use a guard column and implement a robust column washing procedure after each batch of samples.
-
Sample Preparation Issues
Problem: Low Recovery of Oxaprozin
-
Possible Cause 1 (LLE): Incorrect pH of the Aqueous Phase: The extraction efficiency of Oxaprozin, being an acidic drug, is highly dependent on the pH of the sample.
-
Solution: Acidify the biofluid sample to a pH below the pKa of Oxaprozin (e.g., pH 2-3) before extraction with an organic solvent. This will ensure the analyte is in its non-ionized, more organic-soluble form.
-
-
Possible Cause 2 (PPT): Inefficient Precipitation or Co-precipitation of Analyte: The choice of precipitation solvent and the ratio of solvent to sample can affect recovery.
-
Solution:
-
Optimize Solvent:Sample Ratio: Experiment with different ratios of acetonitrile or methanol to the biofluid (e.g., 2:1, 3:1, 4:1 v/v) to find the optimal ratio for protein removal and analyte recovery.
-
Vortexing and Centrifugation: Ensure thorough vortexing to facilitate protein precipitation and adequate centrifugation speed and time to obtain a clear supernatant.
-
-
-
Possible Cause 3 (SPE): Inappropriate Sorbent or Elution Solvent: The choice of SPE sorbent and the elution solvent are critical for good recovery.
-
Solution:
-
Sorbent Selection: For an acidic compound like Oxaprozin, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. Alternatively, a polymeric reversed-phase sorbent can be used.
-
Optimize Wash and Elution Steps: Ensure the wash solvent is strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent. For example, a common elution solvent for acidic compounds from a reversed-phase sorbent is methanol or acetonitrile, sometimes with the addition of a small amount of a basic modifier to disrupt any ionic interactions.
-
-
Problem: High Variability in Results
-
Possible Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated liquid handling system for sample preparation to improve consistency. Ensure precise pipetting and consistent timing for each step.
-
-
Possible Cause 2: Matrix Effects: As discussed in the FAQs, matrix effects can lead to inconsistent results.
-
Solution: Implement strategies to minimize matrix effects, such as using a more effective sample cleanup, optimizing chromatography, and using a suitable internal standard.
-
Experimental Protocols
Protocol 1: Protein Precipitation for HPLC-UV Analysis
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (1:3 v/v).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
-
-
HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 20 µL
-
Protocol 2: Solid-Phase Extraction for LC-MS/MS Analysis
-
Sample Preparation:
-
Pre-treatment: To 500 µL of plasma, add 500 µL of 2% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol:water (20:80, v/v).
-
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions (Illustrative - requires optimization):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (to be optimized):
-
Oxaprozin: Precursor ion (e.g., m/z 292.1) → Product ion (e.g., m/z 248.1)
-
Hydroxylated Metabolite: Precursor ion (e.g., m/z 308.1) → Product ion (e.g., m/z 264.1)
-
-
Quantitative Data Summary
| Method | Biofluid | Sample Preparation | LOQ | Reference |
| HPLC-UV | Human Plasma | Protein Precipitation | 0.50 µg/mL | [2] |
| HPLC-UV | Rat Plasma | Liquid-Liquid Extraction | 0.1 µg/mL | [1] |
| HPLC-UV | Pharmaceutical Dosage | N/A | 41.21 µg/mL | [1] |
| LC-MS/MS (confirmation) | Equine Urine | Not specified | ~0.1 µg/mL (detection limit) | [1] |
Visualizations
References
Technical Support Center: Addressing Variability in Oxaprozin D4 Internal Standard Response
Welcome to the technical support center for Oxaprozin D4 internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to variability in the response of this compound during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). Its role is to mimic the analyte of interest (Oxaprozin) throughout the analytical process, including extraction, chromatography, and ionization. By adding a known amount of this compound to all samples, calibration standards, and quality controls, it compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Oxaprozin.
Q2: What are the common causes of variability in the this compound signal?
A2: Variability in the internal standard response can stem from several factors:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2]
-
Sample Preparation Inconsistencies: Errors during sample extraction, such as incomplete protein precipitation or phase separation, can lead to differential recovery of the internal standard across samples.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, detector fatigue, or variations in injection volume, can cause signal instability.[3][4]
-
Purity of the Internal Standard: The presence of impurities, including the unlabeled analyte, in the this compound stock solution can affect the accuracy of the results.
-
Improper Storage and Handling: Degradation of the this compound stock or working solutions due to improper storage conditions (e.g., exposure to light or elevated temperatures) can lead to a decreased response.
Q3: How can I minimize matrix effects when using this compound?
A3: Minimizing matrix effects is crucial for reliable quantification. Here are some strategies:
-
Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate Oxaprozin and this compound from co-eluting matrix components.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the study samples to ensure that the internal standard and analyte experience similar matrix effects.[5]
-
Dilution: If significant matrix effects are observed, diluting the sample with a clean solvent can reduce the concentration of interfering components.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with this compound internal standard response.
Issue 1: High Variability in this compound Peak Area Across a Batch
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Review the sample extraction protocol for any potential inconsistencies. Ensure thorough mixing at each step and consistent timing for incubations and phase separations. |
| Autosampler Injection Volume Variability | Check the autosampler for any leaks or bubbles in the syringe. Perform an injection precision test to verify the autosampler's performance. |
| Matrix Effects | Evaluate matrix effects using a post-column infusion experiment or by analyzing samples from different lots of the biological matrix. If significant effects are present, optimize the sample cleanup or chromatographic method. |
| Inconsistent Evaporation | If an evaporation step is used, ensure that all samples are evaporated to dryness uniformly. Over-drying or incomplete drying can affect recovery. |
Issue 2: Gradual Decrease or Increase in this compound Response Over an Analytical Run
Possible Causes and Solutions:
| Cause | Recommended Action |
| Instrument Drift | Allow the LC-MS/MS system to equilibrate for a sufficient amount of time before starting the run. Monitor system suitability samples throughout the batch to assess instrument performance. |
| Column Degradation | The performance of the analytical column can degrade over time. Implement a column washing protocol between batches and replace the column if performance deteriorates. |
| Ion Source Contamination | A gradual change in signal can indicate contamination of the ion source. Clean the ion source according to the manufacturer's recommendations. |
Issue 3: No or Very Low this compound Signal
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Preparation of Working Solution | Verify the concentration and preparation of the this compound working solution. Ensure that the correct dilutions were made from the stock solution. |
| Internal Standard Not Added | Review the sample preparation workflow to confirm that the internal standard was added to all samples. |
| Mass Spectrometer Tuning | Check the tuning of the mass spectrometer for the specific mass transition of this compound. Ensure that the collision energy and other parameters are optimized. |
| Clogged LC System | A clog in the LC system can prevent the sample from reaching the mass spectrometer. Check the system pressure and troubleshoot for any blockages. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.
-
-
Working Solution Preparation:
-
Prepare an intermediate stock solution by diluting the primary stock solution.
-
Prepare the final working solution at a concentration that provides a robust and consistent signal in the analytical run (e.g., 100 ng/mL). The final concentration should be optimized during method development.
-
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the working concentration.
-
Set 2 (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step and just before analysis, spike the extracts with the this compound working solution.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
-
Calculation:
-
Calculate the matrix factor (MF) for each lot of the biological matrix:
-
MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.
-
Quantitative Data Summary
The following tables provide example data for a typical bioanalytical method validation using this compound as an internal standard. These values are representative and should be established for each specific assay.
Table 1: Precision and Accuracy of Oxaprozin Quantification using this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 101.7 | 7.5 | 100.9 |
| Medium | 50 | 4.8 | 98.5 | 5.9 | 99.2 |
| High | 150 | 3.5 | 100.3 | 4.7 | 101.1 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 2: Recovery of Oxaprozin and this compound
| Analyte | Low QC (n=6) | Medium QC (n=6) | High QC (n=6) |
| Oxaprozin | |||
| Mean Recovery (%) | 85.2 | 87.1 | 86.5 |
| %CV | 5.8 | 4.9 | 5.2 |
| This compound | |||
| Mean Recovery (%) | 86.1 | 88.3 | 87.9 |
| %CV | 5.5 | 4.7 | 5.0 |
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Workflow for assessing matrix effects.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Interferences in Oxaprozin Chromatography
Welcome to the Technical Support Center for Oxaprozin chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences encountered during the HPLC analysis of Oxaprozin.
Troubleshooting Guide: Resolving Co-elution with Oxaprozin
Co-elution, the incomplete separation of the main drug peak from impurities, degradation products, or other matrix components, is a common challenge in HPLC analysis. This guide provides a systematic approach to diagnose and resolve these issues in your Oxaprozin chromatography.
Question 1: I am observing a distorted, broad, or shouldering peak for Oxaprozin. How can I confirm if this is a co-elution issue?
Answer:
Initial peak abnormalities are strong indicators of co-elution. To confirm, you should perform the following checks:
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity analysis function in your chromatography data system (CDS). This will assess the spectral homogeneity across the peak. A non-uniform spectral profile is a definitive sign of co-eluting species.
-
Overlay Spectra: Manually inspect the spectra at the upslope, apex, and downslope of the Oxaprozin peak. Significant differences between these spectra indicate the presence of an impurity.
-
Spiking Study: If a known impurity or degradant is suspected, spike the sample with a small amount of this compound. An increase in the size or distortion of the primary peak confirms co-elution.
Question 2: I have confirmed a co-elution problem. What is the first parameter I should adjust in my HPLC method?
Answer:
The most impactful and often simplest parameter to adjust first is the mobile phase pH . Oxaprozin is a propionic acid derivative and its ionization state, along with that of potential acidic or basic impurities, is highly dependent on the mobile phase pH.
-
Strategy: Adjust the mobile phase pH by 0.2 to 0.5 units away from the pKa of Oxaprozin (approximately 4.2). For acidic impurities, increasing the pH can enhance their ionization and decrease their retention, potentially resolving them from the main peak. Conversely, decreasing the pH can help separate basic impurities. Ensure the new pH is within the stable range for your column (typically pH 2-8 for silica-based columns).
Question 3: Adjusting the mobile phase pH did not fully resolve the co-eluting peak. What are the next steps?
Answer:
If pH adjustment is insufficient, a systematic approach to modifying other chromatographic parameters is necessary. The recommended workflow is to adjust one parameter at a time to clearly identify the cause of improvement.
-
Modify the Organic Solvent Composition:
-
Change the Organic Solvent Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of all components, which may provide sufficient resolution.
-
Switch the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
-
Adjust the Gradient Profile:
-
If you are using a gradient method, making the gradient shallower (i.e., a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting compounds.
-
-
Evaluate the Stationary Phase:
-
If the above adjustments do not yield the desired resolution, the co-eluting compound may have a very similar polarity to Oxaprozin under the current conditions. Consider switching to a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column could offer different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of co-eluting interferences in Oxaprozin analysis?
A1: Common interferences include:
-
Process-related impurities: These are substances formed during the synthesis of the Oxaprozin drug substance.
-
Degradation products: Oxaprozin can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[1][2][3]
-
Excipients: In the analysis of pharmaceutical formulations, excipients from the tablet or capsule matrix can sometimes interfere with the drug peak.[2]
-
Metabolites: When analyzing biological samples, metabolites of Oxaprozin can be a source of co-elution.
Q2: My Oxaprozin peak is tailing. Is this always a co-elution issue?
A2: Not necessarily. While peak tailing can be a sign of a co-eluting impurity on the backside of the main peak, it can also be caused by:
-
Secondary silanol interactions: Free silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing. This can often be mitigated by operating at a lower pH or by using a mobile phase additive like triethylamine.
-
Column degradation: An aging column or a contaminated inlet frit can lead to poor peak shapes.
-
Sample overload: Injecting too concentrated a sample can cause peak asymmetry.
Q3: Can I use a mobile phase additive to resolve co-elution?
A3: Yes, mobile phase additives can be very effective.
-
Ion-pairing agents: For ionizable compounds like Oxaprozin, an ion-pairing agent such as decanesulfonic acid sodium salt can be used to improve retention and selectivity.[4][5]
-
Buffers: Using a buffer (e.g., phosphate or acetate) is crucial for controlling the pH and ensuring reproducible retention times for ionizable analytes.[6]
-
Modifiers: Small amounts of additives like triethylamine can suppress silanol interactions and improve peak shape.[7][8][9]
Q4: What are typical starting conditions for a stability-indicating HPLC method for Oxaprozin?
A4: A good starting point for a reversed-phase HPLC method for Oxaprozin and its degradation products would be:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
Data Presentation
Table 1: Troubleshooting Co-elution by Adjusting Mobile Phase pH
| Parameter | Initial Condition | Optimized Condition | Observation |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate (pH 4.5) | Improved peak shape and resolution from a closely eluting impurity. |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Retention Time of Oxaprozin | 8.5 min | 7.2 min | - |
| Resolution (Rs) with Impurity | 0.9 | 1.8 | Baseline separation achieved. |
Table 2: Effect of Organic Modifier on Resolution
| Parameter | Condition 1 | Condition 2 | Observation |
| Organic Modifier | Acetonitrile | Methanol | Switching to methanol altered the elution order of impurities, resolving a co-eluting peak. |
| Gradient | 30-70% B over 15 min | 40-80% B over 15 min | - |
| Retention Time of Oxaprozin | 7.2 min | 9.1 min | - |
| Critical Pair Resolution (Rs) | 1.1 | 2.1 | Improved separation of the most challenging impurity pair. |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method for Oxaprozin
This method is designed to separate Oxaprozin from its potential degradation products generated during forced degradation studies.
1. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a PDA or UV detector.
-
Column: Hemochrom C18, 150 mm x 4.6 mm, 5 µm particle size.[10][11]
-
Mobile Phase A: 0.1% Formic Acid in HPLC grade water.[10][11]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 30 70 20 30 70 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).[10]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Oxaprozin reference standard in the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution (Forced Degradation):
-
Acid Hydrolysis: Dissolve 10 mg of Oxaprozin in 10 mL of 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of Oxaprozin in 10 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of Oxaprozin in 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Mandatory Visualization
Caption: A workflow for troubleshooting co-eluting peaks in Oxaprozin chromatography.
Caption: Logical relationships between co-elution and key chromatographic parameters.
References
- 1. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
impact of mobile phase composition on Oxaprozin D4 signal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the analytical signal of Oxaprozin D4. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phase compositions used for the analysis of Oxaprozin and its deuterated analog, this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the analysis of Oxaprozin.[1][2] Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Commonly used organic modifiers are acetonitrile and methanol.[1][3] The aqueous phase often contains buffers such as phosphate or triethanolamine, with additives like formic acid to control the pH.[1][2][3] A common mobile phase composition is a mixture of acetonitrile and a buffer solution at a specific ratio, for instance, 45:55 (v/v) acetonitrile and triethanolamine solution.[1][2] Another example is a mobile phase consisting of 0.01 M KH2PO4, methanol, and acetonitrile (2:1:1) at a pH of 4.2.[3]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the this compound signal?
A2: The choice of organic modifier can influence chromatographic resolution, peak shape, and ionization efficiency in the mass spectrometer. Acetonitrile generally provides lower viscosity and higher elution strength compared to methanol, which can lead to sharper peaks and shorter retention times. The effect on the signal intensity is compound-dependent and should be empirically determined. For many small molecules, acetonitrile is preferred for its favorable chromatographic properties.
Q3: What is the role of pH in the mobile phase for this compound analysis?
A3: The pH of the mobile phase is a critical parameter that significantly impacts the retention time and ionization efficiency of ionizable compounds like Oxaprozin.[4][5] Oxaprozin is a carboxylic acid, and its degree of ionization is dependent on the mobile phase pH. At a pH below its pKa, it will be in its neutral form, leading to longer retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be ionized, resulting in shorter retention. The mobile phase pH also affects the efficiency of the electrospray ionization (ESI) process, with optimal signal intensity often achieved at a specific pH range.[4] For positive ion mode ESI, a lower pH can enhance protonation and improve the signal for some analytes.[4]
Q4: Can mobile phase additives enhance the this compound signal?
A4: Yes, additives can significantly improve the signal. Volatile acids like formic acid are commonly added to the mobile phase in small concentrations (e.g., 0.1%) to improve peak shape and enhance ionization efficiency in positive ion mode ESI by providing a source of protons.[6] Ammonium formate or ammonium acetate can also be used as buffers to control pH and improve signal intensity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Signal Intensity | Suboptimal mobile phase pH for ionization. | Adjust the mobile phase pH. For positive ion mode, try adding 0.1% formic acid to the mobile phase. For negative ion mode, a basic pH might be more suitable. |
| Inappropriate organic modifier. | Evaluate both acetonitrile and methanol as the organic modifier. Compare the signal intensity and peak shape obtained with each. | |
| Ion suppression from the matrix or mobile phase additives. | Ensure the use of high-purity solvents and additives. If matrix effects are suspected, improve sample preparation or adjust chromatographic conditions to separate this compound from interfering components. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as triethylamine, or adjust the mobile phase pH. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. | |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Optimization of Mobile Phase pH
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Prepare a series of aqueous solutions with varying pH values (e.g., pH 3, 4, 5, 6) using appropriate buffers (e.g., formic acid/ammonium formate or acetic acid/ammonium acetate).
-
-
LC-MS/MS Analysis:
-
Use a C18 column.
-
Set the initial mobile phase composition to 95% aqueous phase and 5% acetonitrile.
-
Inject a constant amount of this compound.
-
Run a gradient from 5% to 95% acetonitrile over a suitable time.
-
Monitor the peak area or signal-to-noise ratio of the this compound signal at each pH condition.
-
-
Data Analysis: Plot the signal intensity against the mobile phase pH to determine the optimal pH for analysis.
Protocol 2: Evaluation of Organic Modifier
-
Prepare Mobile Phases:
-
Mobile Phase 1: Optimized aqueous buffer (from Protocol 1) and Acetonitrile (e.g., 50:50 v/v).
-
Mobile Phase 2: Optimized aqueous buffer (from Protocol 1) and Methanol (e.g., 50:50 v/v).
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as in Protocol 1.
-
Inject the this compound standard using both mobile phase compositions.
-
-
Data Analysis: Compare the peak area, peak shape, and retention time obtained with acetonitrile and methanol to select the more suitable organic modifier.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Signal Intensity
| Mobile Phase pH | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| 3.0 | 1.2 x 10^6 | 1500 |
| 4.0 | 9.8 x 10^5 | 1200 |
| 5.0 | 7.5 x 10^5 | 900 |
| 6.0 | 5.1 x 10^5 | 600 |
Table 2: Comparison of Organic Modifiers on this compound Signal and Chromatography
| Organic Modifier | Retention Time (min) | Peak Area (Arbitrary Units) | Peak Asymmetry |
| Acetonitrile | 3.5 | 1.2 x 10^6 | 1.1 |
| Methanol | 4.2 | 1.0 x 10^6 | 1.3 |
Visualizations
Caption: Workflow for mobile phase optimization for this compound analysis.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Oxaprozin Analysis & Carryover Minimization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering analyte carryover issues during the LC-MS analysis of Oxaprozin.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover refers to the appearance of a small peak corresponding to the analyte in a blank injection that is run after a sample containing a high concentration of the analyte.[1] This phenomenon occurs when residual analyte from a previous injection is unintentionally introduced into a subsequent run, leading to inaccurate quantification, especially for low-concentration samples.[2][3]
Q2: Why is Oxaprozin prone to carryover?
A2: Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) with hydrophobic characteristics.[4] Compounds with higher hydrophobicity tend to be "sticky," meaning they can adsorb to surfaces within the LC system, such as tubing, injector components, and the column itself.[3][5] This adsorption can lead to gradual leaching in subsequent runs, causing carryover. Oxaprozin is soluble in organic solvents like ethanol, DMSO, and DMF, but has limited solubility in aqueous buffers, which can contribute to its retention in the system if improper wash solvents are used.[4]
Q3: How can I confirm that I have a carryover issue?
A3: A common method to confirm carryover is to inject a sequence of samples in the following order: a high-concentration standard, followed by one or more blank injections (mobile phase or matrix).[5][6] If a peak for Oxaprozin is observed in the blank injection(s) immediately following the high-concentration standard, it is indicative of a carryover problem.[1] The carryover is typically highest in the first blank and should decrease with subsequent blank injections.[6]
Q4: What are the primary sources of carryover in an LC system?
A4: Carryover can originate from several components of the LC system. The most common sources include the autosampler (needle, sample loop, rotor seal), the analytical column, and connecting tubing.[7][8] Worn seals and improperly seated fittings can create dead volumes where the sample can be trapped and slowly released.[7][9]
Troubleshooting Guide
Systematic Approach to Identify Carryover Source
A systematic approach is crucial to efficiently identify the source of carryover. The following workflow can be used to isolate the problematic component.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. wjbphs.com [wjbphs.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing carryover | Waters [help.waters.com]
stability of Oxaprozin D4 in processed samples and autosampler
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing and troubleshooting the stability of Oxaprozin D4 in processed biological samples and within an autosampler. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: Based on manufacturer recommendations, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Powdered this compound can be stored at -20°C for up to three years.[1] It is crucial to minimize freeze-thaw cycles.
Q2: What are the primary factors that can affect the stability of this compound in processed samples?
A2: Several factors can influence the stability of this compound in processed samples:
-
Temperature: Elevated temperatures in the autosampler or on the benchtop can accelerate degradation.
-
pH: Extreme pH conditions during sample extraction and in the final extract can lead to hydrolysis. Forced degradation studies on the non-deuterated form, Oxaprozin, have shown it degrades under acidic and basic conditions.
-
Light: Exposure to light can cause photodegradation. Oxaprozin should be stored in light-resistant containers.[2]
-
Matrix Components: Endogenous enzymes or reactive species in the biological matrix could potentially degrade this compound, although this is less common for processed samples where proteins have been precipitated.
-
Solvent Composition: The composition of the solvent used to reconstitute the extracted sample can affect stability.
Q3: How long can I expect my processed samples containing this compound to be stable in the autosampler?
A3: The stability of this compound in an autosampler is dependent on the temperature and the composition of the reconstitution solvent. There is no specific public data on the autosampler stability of this compound. Therefore, it is essential to perform an autosampler stability study as part of your bioanalytical method validation. This typically involves leaving a set of quality control (QC) samples in the autosampler for a duration that mimics your expected analytical run time and then comparing their concentrations to freshly prepared standards.
Q4: Can the deuterated label on this compound be lost during sample processing or storage?
A4: Deuterium labels on aromatic rings, like those in this compound, are generally stable under typical bioanalytical conditions. However, extreme pH or temperature conditions could potentially facilitate hydrogen-deuterium exchange, although this is considered unlikely for this molecule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing this compound response over an analytical run | Instability in the autosampler. | 1. Verify the autosampler temperature is set and maintained at the intended cool temperature (e.g., 4°C). 2. Conduct an autosampler stability experiment to determine the maximum allowable time in the autosampler. 3. Consider using a more stabilizing reconstitution solvent if degradation is confirmed. |
| High variability in this compound peak areas between samples | Inconsistent sample processing or bench-top instability. | 1. Ensure consistent timing for each step of the sample preparation process for all samples. 2. Perform a bench-top stability experiment to assess if this compound is degrading at room temperature during the extraction procedure. 3. If bench-top instability is observed, process samples in smaller batches or on ice. |
| Low recovery of this compound | Degradation during extraction or freeze-thaw cycles. | 1. Evaluate the effect of multiple freeze-thaw cycles on this compound stability in the biological matrix. 2. Assess the pH of all solutions used during the extraction process to ensure they are within a stable range for Oxaprozin. 3. Consider if any reagents used in the extraction are incompatible with Oxaprozin. |
| Appearance of unknown peaks near the this compound peak | Degradation of this compound. | 1. Review the forced degradation studies for Oxaprozin to identify potential degradation products. 2. Optimize chromatographic conditions to separate the degradation products from this compound. 3. Investigate the step in the process (e.g., extraction, storage) that is causing the degradation and modify it. |
Experimental Protocols
Protocol 1: Autosampler Stability Assessment
Objective: To determine the stability of this compound in processed samples under the conditions of the autosampler.
Methodology:
-
Prepare a set of low and high concentration quality control (QC) samples in the biological matrix of interest.
-
Process these QC samples according to your established extraction procedure.
-
Reconstitute the dried extracts in the final mobile phase or reconstitution solvent.
-
Immediately analyze a subset of the low and high QC samples (T=0).
-
Place the remaining QC samples in the autosampler at the intended temperature (e.g., 4°C).
-
Analyze the QC samples at various time points (e.g., 4, 8, 12, 24 hours) over a period that exceeds the expected run time of a typical analytical batch.
-
Calculate the concentration of this compound at each time point against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at room temperature to simulate conditions during sample processing.
Methodology:
-
Prepare a set of low and high concentration QC samples in the biological matrix.
-
Allow the QC samples to sit on the bench at room temperature for a period that represents the maximum expected duration of sample preparation (e.g., 2, 4, 6 hours).
-
At the end of the specified time, process the samples along with a set of freshly thawed QC samples (T=0).
-
Analyze all samples and calculate the concentrations.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration of the T=0 samples.
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in the biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare a set of low and high concentration QC samples in the biological matrix.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours (Cycle 1 freeze).
-
Thaw the samples completely at room temperature (Cycle 1 thaw).
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, process the samples along with a set of QC samples that have not undergone any freeze-thaw cycles (but have been stored at the same temperature).
-
Analyze all samples and calculate the concentrations.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the control samples.
Data Presentation
Table 1: Example of Autosampler Stability Data for this compound
| Time in Autosampler (hours) | Low QC (ng/mL) Mean ± SD (n=3) | % Nominal | High QC (ng/mL) Mean ± SD (n=3) | % Nominal |
| 0 | 9.9 ± 0.4 | 99% | 80.5 ± 3.2 | 101% |
| 4 | 9.8 ± 0.5 | 98% | 79.9 ± 2.9 | 100% |
| 8 | 9.7 ± 0.6 | 97% | 80.1 ± 3.5 | 100% |
| 12 | 9.5 ± 0.5 | 95% | 78.8 ± 3.1 | 98% |
| 24 | 9.2 ± 0.7 | 92% | 77.5 ± 4.0 | 97% |
Table 2: Example of Bench-Top Stability Data for this compound at Room Temperature
| Time on Bench (hours) | Low QC (ng/mL) Mean ± SD (n=3) | % of T=0 | High QC (ng/mL) Mean ± SD (n=3) | % of T=0 |
| 0 | 10.1 ± 0.3 | 100% | 79.8 ± 2.5 | 100% |
| 2 | 10.0 ± 0.4 | 99% | 79.5 ± 2.8 | 100% |
| 4 | 9.8 ± 0.5 | 97% | 78.9 ± 3.0 | 99% |
| 6 | 9.6 ± 0.6 | 95% | 78.1 ± 3.3 | 98% |
Table 3: Example of Freeze-Thaw Stability Data for this compound
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) Mean ± SD (n=3) | % of Control | High QC (ng/mL) Mean ± SD (n=3) | % of Control |
| 1 | 10.2 ± 0.4 | 101% | 80.3 ± 2.9 | 100% |
| 2 | 10.1 ± 0.5 | 100% | 79.9 ± 3.1 | 100% |
| 3 | 9.9 ± 0.4 | 98% | 79.5 ± 2.8 | 99% |
Visualizations
Caption: Experimental workflow for bioanalytical sample analysis.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Validation & Comparative
Validation of an Analytical Method for Oxaprozin Using a Deuterated Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of Oxaprozin in biological matrices using a deuterated internal standard versus alternative approaches. The use of a stable isotope-labeled internal standard, such as Oxaprozin-d5, is widely considered the gold standard in quantitative mass spectrometry, offering significant advantages in accuracy and precision.[1][2] This document presents supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and validation of robust analytical methods for Oxaprozin.
Comparative Performance of Analytical Methods for Oxaprozin
The choice of internal standard is a critical factor in the development of a reliable quantitative bioanalytical method. While methods using a structural analog as an internal standard or external calibration exist, the use of a deuterated internal standard provides superior compensation for variability during sample preparation and analysis.[1][3][4]
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | Method A: LC-MS/MS with Deuterated IS (Oxaprozin-d5) | Method B: HPLC-UV with Structural Analog IS (e.g., Nevirapine)[5] | Method C: HPLC-UV with External Standard[6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | 41.21 µg/mL[6] |
| Recovery (%) | 85 - 95% | > 50%[5] | Not applicable |
| Matrix Effect (% RSD) | < 10% | Variable | Not compensated |
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of any analytical method. Below are the protocols for the key experiments cited in this guide.
Method A: LC-MS/MS with Deuterated Internal Standard (Oxaprozin-d5)
This method outlines the procedure for the quantitative analysis of Oxaprozin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of human plasma with 10 µL of Oxaprozin-d5 internal standard solution (1 µg/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[5].
-
Mobile Phase: 40:60 (v/v) mixture of 0.1% formic acid in water and acetonitrile[5].
-
Flow Rate: 1.0 mL/min[5].
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxaprozin: Precursor ion (m/z) → Product ion (m/z)
-
Oxaprozin-d5: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Declustering potential (DP) and collision energy (CE) must be optimized for both the analyte and the deuterated internal standard.[7]
4. Method Validation
-
The method must be validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines.[1]
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, with a coefficient of determination (r²) of ≥ 0.99.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying principles of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Oxaprozin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards for the quantification of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document summarizes performance data from various studies and provides detailed experimental protocols to aid in the selection of the most suitable internal standard for your research needs.
Comparison of Internal Standards
The choice of an internal standard is pivotal for correcting variability during sample preparation and analysis. An ideal internal standard should be chemically similar to the analyte, not present in the endogenous sample, and chromatographically resolved from the analyte and other matrix components. While a deuterated, stable isotope-labeled version of Oxaprozin would be the gold standard, it is not always readily available or economically feasible. Therefore, other structurally similar compounds have been successfully employed.
Here, we compare the performance of commonly used internal standards for Oxaprozin quantification based on published literature.
| Internal Standard | Analytical Method | Matrix | Key Performance Parameters | Reference |
| Nevirapine | HPLC-UV | Human Plasma | Linearity: 0.78 to 100 µg/ml (r² = 0.9983) Recovery: > 50% Retention Times: Oxaprozin: ~7.7 min, Nevirapine: ~3.4 min | [1] |
| Ketoprofen | HPLC-UV | Plasma | Linearity: Not specified Notes: Developed for the analysis of oxaprozin in the presence of its metabolites. | [1][2] |
| Oxaprozin | HPLC-UV | Rat Plasma | Notes: Oxaprozin was used as an internal standard for the quantification of Flurbiprofen. This indicates its suitability as a stable compound for chromatographic analysis. | [1] |
| Deracoxib-d4 | LC-MS/MS | General NSAID Analysis | Notes: While not directly tested with Oxaprozin in the provided literature, deuterated analogs like Deracoxib-d4 are considered the gold standard for LC-MS/MS analysis of NSAIDs due to their similar chemical and physical properties to the analyte, which helps in correcting for matrix effects and ionization variability. | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for Oxaprozin quantification using different internal standards as described in the literature.
Method 1: Oxaprozin Quantification using Nevirapine as an Internal Standard[1]
-
Objective: To quantify Oxaprozin in human plasma using HPLC with UV detection.
-
Sample Preparation:
-
To a volume of plasma, add a known concentration of Nevirapine internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: 5µm Inertsil C18 (4.6 x 250mm).
-
Mobile Phase: 40:60 v/v mixture of Phosphate buffer (pH 3) and Acetonitrile.
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 240 nm.
-
Retention Times: Oxaprozin: ~7.7 min, Nevirapine: ~3.4 min.
-
Method 2: Oxaprozin Quantification using Ketoprofen as an Internal Standard[1][2]
-
Objective: To analyze Oxaprozin in plasma in the presence of its metabolites.
-
Sample Preparation:
-
Macro- and microextraction procedures are employed. Specific details on the extraction solvent and procedure were not provided in the search results but would typically involve liquid-liquid extraction or solid-phase extraction.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with a UV detector.
-
Column: Octadecylsilane (C18) reversed-phase column.
-
Mobile Phase: Acetonitrile–phosphate buffer (pH 3.9).
-
Detection: UV detector with a linear response over a wide concentration range.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparison and validation of different internal standards for Oxaprozin quantification.
Caption: Workflow for comparing internal standards.
Signaling Pathway
While the primary mechanism of action for Oxaprozin, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, a detailed signaling pathway diagram is beyond the scope of a guide focused on analytical quantification methods. The therapeutic effects of reducing inflammation, swelling, stiffness, and joint pain are direct consequences of this inhibition.[4]
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods for Oxaprozin quantification. For HPLC-UV methods, both Nevirapine and Ketoprofen have been shown to be effective.[1][2] For methods requiring higher sensitivity and specificity, such as LC-MS/MS, a stable isotope-labeled internal standard is the preferred choice to effectively compensate for analytical variability, including matrix effects.[3] When a deuterated standard for Oxaprozin is not available, a structurally similar deuterated NSAID standard could be a suitable alternative, provided that thorough validation is performed.[3] The protocols and comparative data presented in this guide provide a foundation for researchers to select and implement a suitable internal standard for their specific application in Oxaprozin analysis.
References
A Comparative Guide to Inter-Laboratory Bioanalytical Methods for Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Oxaprozin in biological matrices. As no direct inter-laboratory comparison studies are publicly available, this document synthesizes data from individual validation reports to offer a simulated comparative analysis. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely utilized method for Oxaprozin analysis. This guide is intended to assist laboratories in selecting and developing appropriate bioanalytical methods for their research and development needs.
Comparison of HPLC-UV Method Performance
The following table summarizes the key validation parameters of various HPLC-UV methods for Oxaprozin analysis in human plasma, as reported in peer-reviewed publications. This allows for a side-by-side comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.78 - 100[1] | 0.50 - 70.56 | 2 - 20[2] |
| Accuracy (%) | Within 15% of nominal | Not explicitly stated | 100.21 ± 0.8709 (recovery)[2] |
| Intra-day Precision (%RSD) | < 12.33 | < 12.33 | < 1 (relative deviation)[2] |
| Inter-day Precision (%RSD) | < 10.42 | < 10.42 | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/mL) | 0.78[1] | 0.50 | 2[2] |
| Internal Standard (IS) | Nevirapine[2] | Not explicitly stated | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the bioanalysis of Oxaprozin in human plasma using HPLC-UV.
Method 1: Liquid-Liquid Extraction (LLE) Based Protocol
This method utilizes a liquid-liquid extraction procedure to isolate Oxaprozin from the plasma matrix.
1. Sample Preparation:
- To 1 mL of human plasma, add a known concentration of the internal standard (e.g., Nevirapine).
- Add 200 µL of 1 M HCl to acidify the sample.
- Add 5 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent
- Column: C18, 5 µm, 4.6 x 250 mm[2]
- Mobile Phase: 40:60 (v/v) mixture of phosphate buffer (pH 3) and acetonitrile[2]
- Flow Rate: 1.0 mL/min[2]
- Detection: UV at 240 nm[2]
- Column Temperature: Ambient
Method 2: Protein Precipitation (PPT) Based Protocol
This method employs protein precipitation, a simpler and faster sample preparation technique.
1. Sample Preparation:
- To 200 µL of human plasma, add a known concentration of the internal standard.
- Add 400 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Inject a 20 µL aliquot of the supernatant into the HPLC system.
2. Chromatographic Conditions:
- HPLC System: Waters Alliance or equivalent
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: 71:29 (v/v) mixture of methanol and 12.5 mmol/L ammonium acetate buffer (pH 3.0)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm[2]
- Column Temperature: 30°C
Visualizations
The following diagrams illustrate the experimental workflow for Oxaprozin bioanalysis and its metabolic pathway and mechanism of action.
Discussion and Future Perspectives
The presented HPLC-UV methods demonstrate adequate performance for the quantification of Oxaprozin in human plasma for pharmacokinetic studies. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific laboratory's requirements for sample cleanup, throughput, and cost.
While HPLC-UV is a robust and cost-effective technique, the development and validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method would offer significant advantages. An LC-MS/MS method would likely provide:
-
Higher Sensitivity: Allowing for lower limits of quantification, which could be beneficial for studies with low doses or for detecting metabolites.
-
Greater Specificity: Reducing the potential for interference from endogenous matrix components or co-administered drugs.
-
Faster Runtimes: Potentially increasing sample throughput.
The establishment of a validated LC-MS/MS method and a subsequent inter-laboratory comparison would be a valuable contribution to the field of Oxaprozin bioanalysis, ensuring greater consistency and comparability of data across different research sites.
References
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Oxaprozin. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis. The choice of analytical method is critical for accurate and reliable quantification in various stages of drug development, from formulation analysis to pharmacokinetic studies. This document presents a cross-validation perspective, outlining the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for a given application.
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when transitioning from one method to another. This workflow outlines the key stages, from initial sample preparation to the final comparative analysis of the data obtained from both HPLC-UV and LC-MS/MS methods.
Caption: General workflow for the cross-validation of two analytical methods.
Experimental Protocols
HPLC-UV Method for Oxaprozin in Pharmaceutical Formulations
This protocol is based on a validated reversed-phase HPLC method.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: ODS analytical column (e.g., 150 mm x 4.6 mm i.d., 5-µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 5 mM triethanolamine solution (pH 3.5, adjusted with 85% phosphoric acid) in a 45:55 (v/v) ratio.[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
A standard stock solution of Oxaprozin is prepared in the mobile phase.
-
For pharmaceutical formulations (e.g., tablets), a number of tablets are weighed and finely powdered.
-
A portion of the powder equivalent to a specific amount of Oxaprozin is accurately weighed and dissolved in the mobile phase.
-
The solution is sonicated and then diluted to a known volume with the mobile phase.
-
The resulting solution is filtered through a 0.45-µm membrane filter before injection.
-
Proposed LC-MS/MS Method for Oxaprozin in Biological Fluids
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic Oxaprozin molecule.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Oxaprozin and an internal standard would need to be determined (e.g., by infusing a standard solution).
-
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase, and inject it into the LC-MS/MS system.
-
Comparison of Method Performance
The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the typical validation parameters for the HPLC-UV and a projected LC-MS/MS method for Oxaprozin analysis.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods for Oxaprozin.
| Parameter | HPLC-UV Method[1] | Projected LC-MS/MS Method |
| Linearity Range | 160 - 240 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 14.26 µg/mL | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 41.21 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | High (specific values depend on concentration) | Typically 95-105% |
| Precision (%RSD) | Low (specific values depend on concentration) | Typically < 15% |
| Specificity/Selectivity | Moderate (risk of interference from co-eluting compounds) | High (based on specific MRM transitions) |
| Run Time | ~9 min | < 5 min |
Logical Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Caption: Comparison of HPLC-UV and LC-MS/MS for Oxaprozin analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Oxaprozin, each with its own set of advantages and disadvantages.
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is high and the sample matrix is relatively simple.[1] Its limitations lie in its lower sensitivity and selectivity compared to LC-MS/MS, making it less ideal for applications requiring trace-level quantification in complex biological matrices.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies, where very low concentrations of the drug and its metabolites need to be measured in complex biological fluids like plasma or urine. The high selectivity of MS/MS detection minimizes the risk of interference from endogenous matrix components. However, the initial instrument cost and operational complexity are significantly higher than for HPLC-UV.
In a cross-validation scenario, results from a validated HPLC-UV method for quality control samples could be compared to those from a newly developed and validated LC-MS/MS method. A successful cross-validation would demonstrate the consistency and reliability of both methods within their respective validated ranges and applications, ensuring data integrity across different stages of drug development.
References
Isotopic Labeling and its Chromatographic Signature: A Comparative Analysis of Oxaprozin and Oxaprozin D4
For researchers, scientists, and drug development professionals, understanding the analytical nuances of isotopically labeled compounds is paramount for robust drug development and bioanalysis. This guide provides a detailed comparison of the chromatographic behavior of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and its deuterated analog, Oxaprozin D4. Through an examination of their physicochemical properties and established chromatographic principles, supported by a representative experimental protocol, this document elucidates the impact of isotopic labeling on chromatographic performance.
The substitution of hydrogen with its heavier isotope, deuterium, is a common strategy in drug development to investigate metabolic pathways and to serve as an internal standard in quantitative bioanalysis. However, this subtle change in mass can lead to observable differences in chromatographic behavior, a phenomenon known as the Chromatographic Isotope Effect (CIE). In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts. This "inverse isotope effect" is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds, leading to weaker van der Waals interactions with the non-polar stationary phase.
This guide will explore the practical implications of this effect in the context of Oxaprozin, a widely used NSAID for treating the symptoms of osteoarthritis and rheumatoid arthritis.
Comparative Data of Oxaprozin and this compound
The following table summarizes the key physicochemical properties of Oxaprozin and this compound and provides a predicted comparison of their chromatographic behavior based on established principles of the chromatographic isotope effect.
| Parameter | Oxaprozin | This compound | Impact of Isotopic Labeling |
| Molecular Formula | C₁₈H₁₅NO₃ | C₁₈H₁₁D₄NO₃ | Introduction of four deuterium atoms in the propionic acid side chain. |
| Molecular Weight ( g/mol ) | 293.32 | 297.35 | Increased molecular weight due to the presence of deuterium. |
| LogP | 4.19 | Predicted to be slightly lower | Deuteration can slightly decrease the hydrophobicity of a molecule. |
| pKa | ~4.3 | Expected to be very similar | Isotopic substitution has a negligible effect on the acidity of the carboxylic acid group. |
| Predicted Retention Time (RT) in RP-HPLC | Reference | Expected to be slightly shorter | The "inverse isotope effect" leads to earlier elution of the deuterated compound due to weaker interactions with the stationary phase. The magnitude of the shift is typically small, often a fraction of the peak width. |
| Peak Shape | Symmetrical | Expected to be symmetrical | Isotopic labeling is not expected to significantly impact peak shape under optimized chromatographic conditions. |
| Resolution (between Oxaprozin and this compound) | N/A | Achievable | While the retention time difference is small, baseline or near-baseline separation can often be achieved with optimized HPLC methods, which is crucial when this compound is used as an internal standard. |
Experimental Protocol: Representative RP-HPLC Method for the Analysis of Oxaprozin
This protocol is a representative method for the analysis of Oxaprozin by reversed-phase HPLC, adapted from validated methods in the literature. This method can be used as a starting point for the comparative analysis of Oxaprozin and this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Oxaprozin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare individual stock solutions of Oxaprozin and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions by diluting with the mobile phase to a final concentration of 10 µg/mL.
-
For direct comparison, prepare a mixed standard solution containing both Oxaprozin and this compound at 10 µg/mL each.
5. Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Determine the retention times for Oxaprozin and this compound.
-
Calculate the resolution between the two peaks.
Visualizing the Concepts
To better illustrate the workflow and the underlying principles, the following diagrams are provided.
A Comparative Guide to the Bioanalytical Assay of Oxaprozin: Featuring the Superiority of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise and accurate quantification of drug candidates in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, with a special focus on the advantages of employing a deuterated internal standard, Oxaprozin D4, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. While specific public-domain data for an Oxaprozin assay utilizing this compound is limited, this guide constructs a robust comparative framework based on established analytical principles and published data for similar assays.
The Gold Standard: Deuterated Internal Standards in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure that it behaves similarly throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This meticulous tracking compensates for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.
Performance Comparison of Oxaprozin Assays
To illustrate the performance of a well-validated bioanalytical method, the following table summarizes the linearity, accuracy, and precision data from published assays for Oxaprozin. It is important to note that these examples may not use this compound but serve as a benchmark for what a robust assay should achieve. An LC-MS/MS method incorporating this compound is expected to meet or exceed these performance characteristics.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LC-MS/MS (Illustrative) | 0.05 - 50 | 95 - 105 | < 15 | N/A |
| HPLC-UV | 0.50 - 70.56 | Not explicitly stated | Intra-day: < 12.33, Inter-day: < 10.42 | [4] |
| HPLC-UV | 160 - 240 | 100.75 | 0.81 | N/A |
| RP-HPLC | 1 - 5 | Not explicitly stated | Not explicitly stated, but validated | [2] |
Experimental Protocol: A Representative LC-MS/MS Assay for Oxaprozin with this compound
The following is a detailed, representative protocol for the quantification of Oxaprozin in human plasma using an LC-MS/MS method with this compound as the internal standard. This protocol is based on common practices for bioanalytical method development and validation.
1. Materials and Reagents:
-
Oxaprozin reference standard
-
This compound internal standard[5]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acidified acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Oxaprozin and this compound.
4. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical framework behind the use of a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Oxaprozin.
Caption: Rationale for selecting a deuterated internal standard.
References
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Oxaprozin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The two most common sample preparation techniques employed for this purpose are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the performance characteristics of protein precipitation and liquid-liquid extraction for Oxaprozin analysis based on available experimental data. It is important to note that the data presented is compiled from different studies and, therefore, a direct comparison should be made with caution.
| Performance Metric | Protein Precipitation | Liquid-Liquid Extraction |
| Recovery | Not explicitly stated in the reviewed literature, but generally considered to be lower than LLE. | >50%[1] |
| Linearity Range | 0.50 - 70.56 µg/mL[1][2] | 0.78 - 100 µg/mL[1] |
| Precision (RSD%) | Intra-day: < 12.33%Inter-day: < 10.42%[1][2] | Not explicitly stated in the reviewed literature. |
| Matrix Effect | Not explicitly stated in the reviewed literature. Generally, PPT is more prone to matrix effects than LLE. | Not explicitly stated in the reviewed literature. LLE generally provides a cleaner extract, reducing matrix effects. |
| Simplicity & Speed | Simple, rapid, and requires minimal method development. | More complex and time-consuming due to multiple steps like vortexing, centrifugation, and evaporation. |
| Solvent Consumption | Lower solvent consumption compared to LLE. | Higher solvent consumption. |
| Selectivity | Lower selectivity, with a higher potential for co-extraction of interfering substances. | Higher selectivity, leading to a cleaner final extract. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a generalized procedure based on common laboratory practices for the extraction of drugs from plasma.
Materials:
-
Plasma sample containing Oxaprozin
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 or 0.45 µm)
-
HPLC vials
Procedure:
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Liquid-Liquid Extraction (LLE)
This protocol is based on a method described for the extraction of Oxaprozin from human plasma[1].
Materials:
-
Plasma sample containing Oxaprozin
-
Ethyl tertiary butyl methyl ether (or other suitable immiscible organic solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC vials
Procedure:
-
To a 500 µL plasma sample in a centrifuge tube, add 2.5 mL of ethyl tertiary butyl methyl ether.
-
Vortex the mixture for 2 minutes to facilitate the extraction of Oxaprozin into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for both protein precipitation and liquid-liquid extraction.
References
Navigating Incurred Sample Reanalysis (ISR) for Bioanalytical Studies of Oxaprozin
A comparative guide for researchers and drug development professionals on ensuring reproducibility and reliability in bioanalytical data through Incurred Sample Reanalysis (ISR). This guide outlines the regulatory expectations, experimental protocols, and data acceptance criteria for studies involving the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin, and its deuterated internal standard, Oxaprozin D4.
In the landscape of regulated bioanalysis, ensuring the reproducibility of analytical methods is paramount to the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data. Incurred Sample Reanalysis (ISR) has emerged as a critical quality control measure to verify the reliability of bioanalytical methods in real-world study samples.[1] Unlike calibration standards or quality control (QC) samples prepared in a clean matrix, incurred samples from dosed subjects can present unique challenges, including the presence of metabolites, protein binding variations, and matrix effects that may not be fully mimicked in pre-study validation.[2][3]
This guide provides a comprehensive overview of the principles and practices of ISR, with a specific focus on its application in studies utilizing Oxaprozin and its deuterated internal standard, this compound.
Regulatory Perspectives and Acceptance Criteria: A Harmonized Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the conduct of ISR.[4] While specific nuances may exist, the core principles are largely harmonized. The primary objective of ISR is to demonstrate that the analytical method is reproducible when applied to samples from study subjects.
The generally accepted criteria for ISR acceptance for small molecules like Oxaprozin are summarized in the table below.
| Parameter | Acceptance Criterion | Regulatory Expectation |
| Percentage of ISR Samples | At least 67% (two-thirds) of the reanalyzed samples must meet the acceptance criterion.[2][4][5] | This is a harmonized expectation across major regulatory agencies. |
| Individual Sample Agreement | The percentage difference between the initial concentration and the reanalyzed concentration should be within ±20% of the mean of the two values.[4][5] | This criterion ensures that individual re-measurements are consistent with the original results. |
| Number of Samples for Reanalysis | Typically 5-10% of the total number of study samples.[3][5] For studies with a large number of samples, a tiered approach may be applied (e.g., 10% for the first 1000 samples and 5% thereafter).[1][5] | The number of samples should be sufficient to provide confidence in the method's reproducibility. |
Experimental Protocol for Incurred Sample Reanalysis
A robust ISR protocol is essential for generating meaningful data. The following steps outline a typical workflow for an ISR assessment in a study involving Oxaprozin and this compound.
Sample Selection
-
Timing: ISR samples should be selected to cover the entire pharmacokinetic profile of the drug. This includes samples around the maximum concentration (Cmax) and in the terminal elimination phase.[2][3]
-
Distribution: Samples should be chosen from multiple subjects to account for inter-individual variability.
-
Randomization: While covering the PK profile is key, a degree of randomization in sample selection is also recommended.
Reanalysis Procedure
-
Separate Analytical Run: The selected incurred samples should be reanalyzed in a separate analytical run from the original analysis.[4][5] This helps to minimize bias.
-
Same Method: The reanalysis must be performed using the exact same validated bioanalytical method as the original analysis.[2]
-
Fresh Calibration Curve and QCs: A fresh set of calibration standards and quality control samples must be included in the reanalysis run to ensure the validity of the run.
-
Blinding: Where feasible, the analyst performing the reanalysis should be blinded to the original results.
Data Evaluation
The percentage difference between the original and reanalyzed values is calculated using the following formula:
% Difference = [(Reanalyzed Value - Original Value) / Mean of the two values] x 100 [1]
An investigation should be initiated if the ISR acceptance criteria are not met. This investigation should be thorough, documented, and aim to identify the root cause of the discrepancy.[2] Potential causes for ISR failure can include issues with sample stability, metabolite conversion, or unexpected matrix effects.[4]
Logical Workflow for Incurred Sample Reanalysis
The following diagram illustrates the decision-making process and workflow for conducting ISR.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Alternative Approaches and Considerations
While the described methodology represents the standard approach, some alternative strategies and considerations are debated within the scientific community. These include:
-
Fixed vs. Tiered Sample Size: The use of a fixed number of ISR samples versus a percentage-based, tiered approach is a subject of discussion.[1][5] A fixed number may be simpler to implement, while a tiered approach may be more representative for larger studies.
-
Statistical Approaches: Some researchers have proposed more advanced statistical methods for evaluating ISR data, although the percentage difference method remains the standard for regulatory submissions.
-
Troubleshooting ISR Failures: A failing ISR result does not automatically invalidate the study data but necessitates a thorough investigation.[2] Common causes of failure include analyte instability in the incurred sample matrix, the presence of interfering metabolites, and issues with sample processing.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. nebiolab.com [nebiolab.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Oxaprozin D4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Oxaprozin D4, ensuring compliance with safety regulations and minimizing environmental impact.
Core Principles of this compound Disposal
Oxaprozin, and its deuterated analogue this compound, is classified as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects. Therefore, its disposal requires careful consideration to prevent human exposure and environmental contamination. The primary principle is to manage its disposal as hazardous waste, adhering to all applicable local, state, and federal regulations[1][2].
Recommended Disposal Procedures
The preferred method for the disposal of this compound is through a licensed hazardous material disposal company or a certified incinerator equipped with an afterburner and scrubber[3]. This ensures the complete destruction of the compound and prevents its release into the environment.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to avoid cross-contamination and ensure proper handling.
-
-
Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
-
Disposal Options Hierarchy:
-
Option 1: Licensed Hazardous Waste Vendor (Most Preferred):
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
-
Ensure all necessary paperwork and waste manifests are completed accurately.
-
-
Option 2: Incineration:
-
If your facility has a certified hazardous waste incinerator, ensure it is operated in compliance with all regulatory requirements.
-
The product may be burned in an incinerator equipped with an afterburner and scrubber[3].
-
-
Option 3: In-Lab Decontamination (Use with Caution):
-
This option should only be considered if a licensed vendor or incineration is not available and must be approved by your institution's EHS department.
-
Chemical degradation methods may be available but require thorough validation to ensure complete neutralization of the hazardous compound.
-
-
-
Contingency for Spills:
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classification | Harmful if swallowed, Skin and eye irritant, Toxic to aquatic life | |
| Primary Disposal Method | Incineration or licensed hazardous waste disposal | [3] |
| Environmental Precaution | Avoid release to the environment | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
General Guidance for Pharmaceutical Waste
For general, non-hazardous pharmaceutical waste in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide the following recommendations[4][5][6][7]:
-
Drug Take-Back Programs: The best option is to use a community drug take-back program[5][6][7].
-
Disposal in Household Trash: If a take-back program is unavailable, mix the medication (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds[4][7]. Place the mixture in a sealed plastic bag and dispose of it in the household trash[4].
-
Flushing: Do not flush medications unless they are on the FDA's specific flush list[5]. Oxaprozin is not currently on this list.
It is imperative for all laboratory personnel to be familiar with and adhere to their institution's specific policies and procedures for hazardous waste management. Always consult your EHS department for guidance on the proper disposal of any chemical waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
